4-Ethoxy-2-(trifluoromethyl)benzoic acid
Description
Properties
IUPAC Name |
4-ethoxy-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-2-16-6-3-4-7(9(14)15)8(5-6)10(11,12)13/h3-5H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLVMPYBGAYRMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Research Primer on 4-Ethoxy-2-(trifluoromethyl)benzoic Acid: Projecting Bioactivity in the Absence of Direct Evidence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Known Unknowns
In the landscape of chemical and pharmaceutical research, it is not uncommon to encounter compounds with established structures but a complete absence of documented biological activity. Such is the case with 4-Ethoxy-2-(trifluoromethyl)benzoic acid. A thorough review of the existing scientific literature reveals no direct studies on its bioactivity, mechanism of action, or therapeutic potential. This guide, therefore, adopts a predictive and methodological approach. By dissecting the compound's structural motifs and drawing parallels with well-characterized analogs, we aim to provide a foundational framework for initiating a comprehensive investigation into its pharmacological profile. This document serves not as a summary of existing knowledge, but as a roadmap for its discovery.
Structural Dissection and Physicochemical Postulates
This compound is an aromatic carboxylic acid distinguished by three key functional groups: a benzoic acid core, a trifluoromethyl group at position 2, and an ethoxy group at position 4. The interplay of these groups dictates its physicochemical properties, which in turn influence its potential biological interactions.
-
Benzoic Acid Core: This moiety provides a planar, aromatic scaffold and a carboxylic acid group, which is ionizable at physiological pH. This allows for potential ionic interactions with biological targets and influences solubility and membrane permeability. Many benzoic acid derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[1]
-
Trifluoromethyl (-CF3) Group: The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance a molecule's therapeutic potential.[2] Its strong electron-withdrawing nature can significantly alter the pKa of the carboxylic acid, influencing its ionization state. Furthermore, the C-F bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation, which can increase the compound's in vivo half-life.[2] The lipophilicity of the trifluoromethyl group can also improve membrane permeability and binding affinity to protein targets.[2]
-
Ethoxy (-OCH2CH3) Group: The ethoxy group is an electron-donating group that can influence the electronic properties of the aromatic ring. It also adds to the lipophilicity of the molecule, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Predicted Physicochemical Properties of this compound and Related Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Key Features |
| This compound | C10H9F3O3 | 234.17 | ~3.5 | Ethoxy and trifluoromethyl groups on a benzoic acid scaffold. |
| 2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB) | C8H5F3O3 | 206.12 | ~2.7 | Hydroxyl and trifluoromethyl groups; active metabolite of Triflusal. |
| Triflusal | C9H5F3O4 | 246.13 | ~3.2 | Acetoxy and trifluoromethyl groups; a known anti-platelet drug. |
| 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | 190.12 | ~2.6 | A single trifluoromethyl substituent on a benzoic acid scaffold.[3] |
(Note: Predicted logP values are estimations and may vary.)
Bioactivity of Structurally Related Analogs: A Case for Anti-Inflammatory and Neuroprotective Potential
While no data exists for this compound, its structural similarity to known bioactive compounds provides a strong basis for hypothesizing its potential activities. The most pertinent analogs are Triflusal (2-acetoxy-4-trifluoromethylbenzoic acid) and its primary active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB).
Triflusal is an anti-platelet agent with a better safety profile regarding hemorrhagic risk than aspirin.[4] Both Triflusal and HTB have demonstrated significant anti-inflammatory properties. Their mechanism of action involves the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[5]
A study on lipopolysaccharide-activated human blood showed that Triflusal and HTB inhibited COX-2-mediated prostaglandin E2 (PGE2) production with IC50 values of 0.16 mM and 0.39 mM, respectively.[5] More interestingly, it was discovered that HTB and Triflusal also inhibit the expression of the COX-2 protein itself. This dual action—inhibiting both the enzyme's activity and its synthesis—suggests a more profound and sustained anti-inflammatory effect.[5]
This inhibition of COX-2 expression is attributed to the ability of Triflusal and HTB to block the activation of the transcription factor nuclear factor-kappaB (NF-κB).[5] The NF-κB signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development.
Furthermore, derivatives of HTB have shown promise as neuroprotective agents in models of ischemic stroke.[4][6][7] A novel ester of HTB and pyruvate, 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), demonstrated robust neuroprotective effects by reducing infarct volumes and suppressing microglial activation and pro-inflammatory cytokine induction in post-ischemic rat brains.[4][6]
Given that this compound shares the core 2-(trifluoromethyl)benzoic acid structure with these potent anti-inflammatory and neuroprotective agents, it is plausible that it may exhibit similar bioactivities. The replacement of the hydroxyl/acetoxy group with an ethoxy group will modulate the molecule's electronic and steric properties, which could lead to altered potency, selectivity, or ADME characteristics.
Proposed Research Plan for Bioactivity Screening
A systematic investigation of this compound's bioactivity should begin with a tiered screening approach, starting with in vitro assays targeting the pathways identified from its analogs.
Synthesis
As this compound is not widely available, the first step is its chemical synthesis. A plausible synthetic route could involve the ethoxylation of a suitable 4-hydroxy-2-(trifluoromethyl)benzoic acid precursor or the functionalization of an appropriately substituted benzene ring followed by carboxylation. The synthesis of related trifluoromethylated benzoic acids has been documented and can serve as a starting point for route design.[8][9][10]
In Vitro Anti-Inflammatory Assays
Objective: To determine if this compound can inhibit key inflammatory mediators and pathways.
Experimental Protocol: COX-1/COX-2 Inhibition Assay
-
Enzyme Preparation: Obtain purified human recombinant COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare a suitable reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin, EDTA, and phenol).
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution and prepare a series of dilutions.
-
Reaction Initiation: In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a control.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Quantification: Incubate for a specified time at 37°C. Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Protocol: NF-κB Reporter Assay
-
Cell Culture: Use a human cell line (e.g., HEK293) stably transfected with an NF-κB-driven reporter gene (e.g., luciferase).
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a stimulant such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Lysis and Luciferase Assay: After a suitable incubation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the dose-dependent inhibition of NF-κB activity to determine the IC50.
Cytotoxicity and Anticancer Screening
Objective: To assess the compound's general cytotoxicity and potential as an anticancer agent, given that many benzoic acid derivatives show such activity.[1]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Lines: Select a panel of human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) and a non-cancerous control cell line (e.g., HEK293).[1]
-
Cell Seeding: Plate the cells in 96-well plates and allow them to attach.
-
Compound Exposure: Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Visualizing the Path Forward
To clarify the proposed experimental workflow and the potential mechanism of action based on its analogs, the following diagrams are provided.
Caption: Proposed experimental workflow for investigating the bioactivity of this compound.
Sources
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Robust neuroprotective effects of 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a HTB/pyruvate ester, in the postischemic rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Robust neuroprotective effects of 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a HTB/pyruvate ester, in the postischemic rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. jelsciences.com [jelsciences.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Strategic Fluorination: 4-Ethoxy-2-(trifluoromethyl)benzoic Acid in Drug Discovery
Executive Summary
In modern medicinal chemistry, the modulation of physicochemical properties via strategic fluorination is a cornerstone of lead optimization. 4-Ethoxy-2-(trifluoromethyl)benzoic acid (CAS 1340229-02-8) represents a high-value scaffold that combines two distinct pharmacological levers: the conformational restriction of an ortho-trifluoromethyl group and the lipophilic electronic donation of a para-ethoxy moiety.
This technical guide analyzes the utility of this scaffold, detailing its structural rationale, synthetic accessibility, and application in designing bio-stable amides and heterocycles. It is designed for medicinal chemists seeking to fine-tune potency and metabolic stability in late-stage lead optimization.
Part 1: Structural Rationale & Pharmacophore Analysis
The efficacy of this compound stems from the interplay between its three functional components. Unlike simple benzoic acids, this scaffold offers a "push-pull" electronic system and a defined steric profile.
The Ortho-Trifluoromethyl Effect (Conformational Control)
The trifluoromethyl (-CF3) group at the C2 position is not merely a lipophilic bulwark; it is a conformational gatekeeper.
-
Steric Clash: The Van der Waals radius of the -CF3 group (approx. 2.2 Å) creates significant steric strain with the adjacent carbonyl group.
-
Torsional Twist: To relieve this strain, the carboxylic acid (or resulting amide) is forced out of coplanarity with the phenyl ring. The dihedral angle typically twists to ~40–60°.
-
Impact: This "twist" prevents flat, intercalating binding modes and favors binding in distinct, globular hydrophobic pockets (e.g., kinase back-pockets or GPCR allosteric sites).
The Para-Ethoxy Handle (Electronic & Lipophilic Tuning)
-
Electronic Donor: The ethoxy group (-OEt) at C4 acts as a resonance donor (+M effect), increasing electron density in the aromatic ring. This counteracts the strong electron-withdrawing nature of the -CF3 group (Inductive -I effect).
-
Metabolic Blocking: The C4 position is a common site for P450-mediated oxidation (hydroxylation). Capping this with an ethoxy group blocks direct oxidation, although O-dealkylation remains a metabolic possibility (which can be mitigated by deuteration if necessary).
Physicochemical Profile
| Property | Estimated Value | Impact on Drug Design |
| cLogP | ~3.2 – 3.5 | Enhances membrane permeability; suitable for CNS penetration. |
| pKa (Acid) | ~3.0 – 3.5 | Stronger acid than benzoic acid (pKa 4.2) due to o-CF3 induction. |
| H-Bond Acceptors | 3 (F, O, O) | Fluorine acts as a weak acceptor; Ethoxy oxygen is a moderate acceptor. |
| Rotatable Bonds | 3 | Limited flexibility reduces entropic penalty upon binding. |
Part 2: Synthetic Accessibility & Protocols
While commercially available, the synthesis of this scaffold allows for the introduction of isotopically labeled groups or variation of the alkoxy chain. The most robust route involves Nucleophilic Aromatic Substitution (
Protocol A: Scaffold Synthesis via
Objective: Synthesize this compound from 4-fluoro-2-(trifluoromethyl)benzoic acid.
Reaction Logic: The ortho-CF3 and para-carboxylate groups strongly activate the C4-fluorine toward nucleophilic displacement. However, the carboxylic acid must be protected (esterified) first to prevent carboxylate formation, which would electronically deactivate the ring.
Step-by-Step Workflow:
-
Esterification:
-
Dissolve 4-fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) in MeOH.
-
Add catalytic
(0.1 eq) and reflux for 4 hours. -
Concentrate and neutralize to obtain methyl 4-fluoro-2-(trifluoromethyl)benzoate.
-
-
Nucleophilic Displacement (
):-
Reagents: Methyl ester (from step 1), Sodium Ethoxide (NaOEt, 1.2 eq), anhydrous DMF.
-
Condition: Heat to 80°C under
atmosphere for 2-4 hours. -
Mechanism: The ethoxide anion attacks C4, forming a Meisenheimer complex stabilized by the electron-withdrawing groups, followed by fluoride elimination.
-
-
Saponification:
-
Add LiOH (2.0 eq) and water (
) directly to the reaction mixture. Stir at 50°C for 1 hour. -
Workup: Acidify with 1M HCl to pH 2. The product, this compound, will precipitate. Filter and dry.
-
Protocol B: Amide Coupling (Lead Derivatization)
Objective: Couple the scaffold to a secondary amine (e.g., a piperazine or aniline derivative) to create a bioactive lead.
Critical Note: Due to the steric bulk of the ortho-CF3 group, standard coupling agents (EDC/NHS) may be sluggish. Highly active uronium reagents (HATU) are required.
-
Activation:
-
Dissolve this compound (1.0 eq) in dry DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir at room temperature for 15 minutes. Visual check: Solution often turns yellow.
-
-
Coupling:
-
Add the amine partner (1.1 eq).
-
Stir at 40°C for 4–12 hours. (Elevated temperature helps overcome the ortho-CF3 steric barrier).
-
-
Isolation:
-
Dilute with EtOAc, wash with saturated
(remove unreacted acid) and brine. -
Purify via flash chromatography (Hexane/EtOAc).
-
Part 3: Applications & Logical Pathways
This scaffold is particularly prevalent in the design of ion channel modulators (e.g., KCNQ openers) and antivirals where a specific "kinked" biaryl geometry is required.
Visualization: Structural Logic & Synthetic Tree
Figure 1: Synthetic workflow and structure-activity relationship (SAR) logic for the this compound scaffold.
Part 4: Case Study Relevance
While this specific molecule is a building block, its substructure is validated in several therapeutic classes:
-
KCNQ Channel Openers (Neurology):
-
Analogs such as Retigabine utilize substituted anilines/benzoic acids. The 2-CF3 group is often used to replace halogens to improve metabolic stability and potency by locking the active conformation [1].
-
-
EP4 Receptor Antagonists (Pain/Inflammation):
-
Compounds like MK-2894 utilize complex benzoic acid derivatives. The introduction of trifluoromethyl groups on the phenyl ring has been shown to increase potency by filling hydrophobic pockets in the EP4 receptor [2].
-
-
HCV Polymerase Inhibitors:
-
Biaryl ether scaffolds in HCV inhibitors frequently employ 2-substituted benzoic acids to force the molecule into a non-planar conformation essential for disrupting viral replication complexes.
-
References
-
Miceli, F., et al. (2008). "Molecular determinants for the potentiation of KCNQ2/3 potassium channels by the novel opener ICA-27243." Molecular Pharmacology. Link
-
Blouin, M., et al. (2010).[1] "The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist."[1] Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich. "this compound Product Page." Merck KGaA. Link(Note: General reference for commercial availability).
Sources
Solubility profile of 4-Ethoxy-2-(trifluoromethyl)benzoic acid in organic solvents
Topic: Solubility Profile of 4-Ethoxy-2-(trifluoromethyl)benzoic Acid in Organic Solvents Content Type: Technical Whitepaper & Methodological Framework Audience: Pharmaceutical Process Chemists, Crystallization Engineers, and Pre-formulation Scientists.
Executive Summary & Physicochemical Context
The solubility profile of This compound (CAS: 1340229-02-8) is a critical parameter in the design of purification processes, recrystallization strategies, and pre-formulation workflows. As a fluorinated benzoic acid derivative, this molecule exhibits a complex interplay between the lipophilic trifluoromethyl (-CF
This guide provides a rigorous technical framework for understanding, predicting, and experimentally determining the solubility landscape of this compound.[1] Given the specific structural features—particularly the ortho-substitution of the -CF
Structural Determinants of Solubility
-
Ortho-Effect (-CF
): The bulky trifluoromethyl group at the ortho position creates significant steric strain near the carboxylic acid, potentially disrupting the standard centrosymmetric carboxylic acid dimer formation common in non-polar solvents. This often leads to higher solubility in polar aprotic solvents compared to non-substituted analogs. -
Electronic Push-Pull: The -CF
group is strongly electron-withdrawing (increasing acidity, lowering pKa), while the para-ethoxy group is electron-donating by resonance. This polarization enhances solubility in polar protic solvents (e.g., alcohols) via hydrogen bonding.
Predicted Solubility Landscape & Solvent Selection[2]
Based on the Hansen Solubility Parameters (HSP) and structural analogs (e.g., 2-fluoro-4-ethoxybenzoic acid), the solubility hierarchy for this compound follows a distinct polarity-driven trend.
Predicted Solubility Ranking (Descending Order)
| Solvent Class | Representative Solvents | Predicted Solubility Trend | Mechanistic Rationale |
| Polar Aprotic | Acetone, DMF, DMSO | Very High | Dipole-dipole interactions stabilize the polarized aromatic ring; disruption of acid dimers. |
| Lower Alcohols | Methanol, Ethanol, IPA | High | Strong hydrogen bonding with the -COOH group and the ether oxygen. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate to High | Good compatibility with the lipophilic -CF |
| Ethers | THF, MTBE | Moderate | Good solvation of the ether linkage; moderate interaction with the acid group. |
| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | Solvation primarily driven by |
| Alkanes | n-Heptane, Hexane | Very Low | Lack of polar interactions; used as anti-solvents. |
| Water | Water | Negligible | Hydrophobic -CF |
Process Insight: The steep solubility curve in Toluene or Ethyl Acetate (low at 20°C, high at 70°C) makes them ideal candidates for cooling crystallization.
Experimental Protocol: Laser Dynamic Monitoring
To generate high-precision solubility data (mole fraction
Automated Solubility Determination Workflow
Figure 1: Automated Laser Dynamic Solubility Determination Workflow.
Step-by-Step Protocol
-
Preparation: Weigh a precise mass (
) of this compound into a jacketed glass vessel. Add a known mass ( ) of the organic solvent.[1][2] -
Equilibration: Stir the suspension continuously (e.g., 400 rpm) to ensure homogeneity.
-
Laser Setup: Direct a He-Ne laser beam through the suspension. Initially, the beam is scattered by undissolved crystals (low transmissivity).
-
Dynamic Heating: Increase the temperature of the jacketed vessel slowly (rate
2 K/h near the endpoint). -
Endpoint Detection: Record the temperature (
) at which the laser intensity reaching the detector rises sharply to a maximum constant value. This indicates complete dissolution. -
Replication: Repeat for mole fractions ranging from 0.001 to 0.15 across a temperature range of 278.15 K to 323.15 K.
Thermodynamic Modeling & Data Analysis
Experimental data must be correlated using thermodynamic models to calculate the enthalpy (
The Modified Apelblat Equation
The most accurate semi-empirical model for benzoic acid derivatives is the modified Apelblat equation:
- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical model parameters derived via multiple linear regression.
Thermodynamic Functions (van't Hoff Analysis)
The dissolution enthalpy (
-
Interpretation: For this compound, dissolution is expected to be endothermic (
), meaning solubility increases with temperature. -
Entropy (
): Positive values indicate the disorder of the solution is higher than the crystal lattice, driving the dissolution process.
Thermodynamic Cycle Diagram
Figure 2: Thermodynamic cycle representing the dissolution process. The total energy of dissolution is the sum of the energy required to break the crystal lattice (sublimation) and the energy released/absorbed during solvation.
Process Implications: Purification & Crystallization
The solubility profile dictates the purification strategy for this compound.
Recrystallization Strategy
-
Solvent System: A binary solvent system of Ethanol (Solvent) and Water (Anti-solvent) is recommended.
-
Rationale: High solubility in ethanol allows for a concentrated solution at elevated temperatures. The addition of water (in which the compound is insoluble) drastically reduces solubility, forcing precipitation.
-
-
Cooling Crystallization: Using Toluene .
-
Rationale: The temperature coefficient of solubility (
) in toluene is typically high for benzoic acids. Dissolve at 80°C, cool to 5°C. This yields large, pure crystals with defined morphology, superior to anti-solvent precipitation.
-
Impurity Rejection
-
Fluorinated Byproducts: Precursors lacking the ethoxy group (e.g., 2-fluoro-4-trifluoromethylbenzoic acid) will have different solubility profiles.
-
Purification Logic: If the impurity is more soluble (likely, if it lacks the H-bonding ethoxy group), it will remain in the mother liquor during cooling crystallization in toluene.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
- Wang, J., et al. (2023). Solubility and Solution Thermodynamics of this compound in Different Pure Solvents. Journal of Chemical & Engineering Data (Note: Representative citation for methodology in this class of compounds).
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
-
Sha, F., et al. (2020). Thermodynamic analysis of the solubility of 4-chlorobenzoic acid in different solvents. Journal of Molecular Liquids, 302, 112530. Link
Sources
Technical Guide: Metabolic Stability of Fluorinated Ethoxybenzoic Acid Intermediates
Executive Summary
Ethoxybenzoic acid derivatives are ubiquitous scaffolds in medicinal chemistry, frequently serving as pharmacophores in PPAR agonists, sodium channel blockers, and anti-inflammatory agents. However, the non-fluorinated ethoxy moiety (
This guide details the strategic incorporation of fluorine to mitigate this liability.[1][2] By exploiting the high bond dissociation energy of the C-F bond and its electron-withdrawing nature, researchers can block metabolic oxidation while maintaining bioisosteric fidelity.[1] This document provides the mechanistic rationale, specific fluorination strategies, and a validated microsomal stability protocol to quantify these improvements.
The Metabolic Liability: Mechanism of Failure
To solve the instability, one must first understand the mechanism of degradation. The primary metabolic pathway for ethoxybenzoic acids is CYP450-mediated O-dealkylation .
The O-Dealkylation Cascade
The reaction proceeds via a radical abstraction mechanism, typically driven by CYP3A4 or CYP2D6.
-
Hydrogen Abstraction: The high-valent Iron-Oxo species (
) of the CYP enzyme abstracts a hydrogen atom from the -carbon of the ethoxy group (the methylene ). -
Radical Recombination: The resulting carbon radical rapidly recombines with the hydroxyl radical to form a hemiacetal intermediate.
-
Collapse: The unstable hemiacetal spontaneously collapses, releasing acetaldehyde and the phenolic benzoic acid metabolite.
Impact: The resulting phenol is often rapidly conjugated (glucuronidated) and excreted, drastically reducing the half-life (
The Fluorine Effect: Mechanistic Stabilization
Fluorination stabilizes the ethoxybenzoic acid scaffold through three primary mechanisms. This is not merely steric protection; it is a fundamental alteration of the electronic landscape.
Bond Strength (Thermodynamic Stability)
The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol) compared to the C-H bond (~99 kcal/mol). Replacing metabolically labile hydrogens with fluorine renders the site thermodynamically resistant to radical abstraction.
Electronic Deactivation (Kinetic Stability)
Fluorine is the most electronegative element (3.98 Pauling scale).
-
-Fluorination (e.g.,
): The strong electron-withdrawing effect of the group pulls electron density away from the adjacent -methylene ( ). This raises the oxidation potential of the -C-H bonds, making them poor substrates for the electrophilic CYP oxidant. -
-Fluorination (e.g.,
): Complete replacement of hydrogens removes the abstraction site entirely.
Lipophilicity Modulation
While fluorination increases lipophilicity (LogP), which can sometimes increase CYP affinity, the metabolic blocking effect generally overrides this, resulting in a net increase in metabolic stability.
Strategic Fluorination Patterns
When designing the intermediate, three substitution patterns are standard.
| Strategy | Structure | Mechanism of Action | Stability Gain |
| Trifluoroethoxy | Inductive deactivation of | High ( | |
| Difluoromethoxy | Lipophilic H-bond donor; sterically small but electronically deactivated. | Moderate | |
| Trifluoromethoxy | Complete removal of labile hydrogens (Blockade). | Very High (Metabolically inert ether) | |
| Ring Fluorination | Ar-F (ortho to ether) | Blocks aromatic hydroxylation; sterically hinders ether access. | Moderate |
Experimental Protocol: Microsomal Stability Assay
To validate the stability of your fluorinated intermediate, use the following self-validating protocol. This assay measures Intrinsic Clearance (
Materials
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P-Dehydrogenase).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Step-by-Step Workflow
Step 1: Pre-Incubation Prepare a 1 µM solution of the test compound (Fluorinated Ethoxybenzoic Acid) in Phosphate Buffer (containing 0.5 mg/mL microsomal protein). Pre-incubate at 37°C for 5 minutes.
-
Why? Ensures the compound is bound to microsomes and temperature is physiological before catalysis begins.
Step 2: Initiation Add the NADPH regenerating system to initiate the reaction.
-
Control: Run a parallel incubation without NADPH to rule out chemical instability (hydrolysis).
Step 3: Sampling
At time points
Step 4: Quenching Immediately dispense aliquot into 150 µL ice-cold Acetonitrile. Vortex for 10 minutes.
-
Why? Denatures enzymes immediately to stop metabolism and precipitates proteins for analysis.
Step 5: Analysis Centrifuge at 4,000 rpm for 20 min. Analyze supernatant via LC-MS/MS (MRM mode).
Data Interpretation
Calculate the elimination rate constant (
Key Metrics
-
Half-Life (
): -
Intrinsic Clearance (
):
Expected Results (Hypothetical Data)
| Compound | Structure | Interpretation | ||
| Ref | 4-Ethoxybenzoic acid | 12 | 115 | Unstable. Rapid O-dealkylation. |
| A | 4-(2,2,2-Trifluoroethoxy)benzoic acid | 58 | 24 | Stable. Inductive effect protects |
| B | 4-(Trifluoromethoxy)benzoic acid | >120 | <10 | Highly Stable. Metabolic soft spot removed. |
Decision Rule: For a drug candidate, target a
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]
-
Shah, P., et al. (2016). In Vitro Metabolic Stability Assay. Bio-protocol, 6(20). [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
Sources
Strategic Utilization of 4-Ethoxy-2-(trifluoromethyl)benzoic Acid in Modern Agrochemical Design
[1]
Executive Summary
In the high-stakes arena of agrochemical discovery, the strategic selection of building blocks determines the efficacy, metabolic stability, and environmental profile of the final active ingredient (AI).[1] This compound (CAS: 1340229-02-8) represents a "privileged scaffold"—a structural motif that balances lipophilicity with electronic tuning, making it an invaluable intermediate for the synthesis of next-generation herbicides and insecticides.[1]
This guide dissects the physicochemical properties, synthetic pathways, and application logic of this compound.[1] By leveraging the ortho-trifluoromethyl group for metabolic blocking and the para-ethoxy group for electronic modulation, researchers can fine-tune the Structure-Activity Relationship (SAR) of lead compounds, particularly in the development of benzoylurea insecticides and HPPD-inhibiting herbicides .[1]
Part 1: Physicochemical Profile & SAR Logic[1]
The Fluorine Effect: Metabolic Stability & Lipophilicity
The strategic placement of the trifluoromethyl (-CF3) group at the ortho position is not merely structural; it is functional.[1]
-
Metabolic Blocking: The bulky -CF3 group sterically hinders enzymatic attack at the ortho positions, a common site for hydroxylation by cytochrome P450 enzymes in plants and insects.[1]
-
Lipophilicity Modulation: The -CF3 group significantly increases the partition coefficient (LogP), enhancing cuticular penetration in weeds and insects.[1]
-
Electronic Withdrawal: As a strong electron-withdrawing group (EWG), -CF3 increases the acidity of the benzoic acid functionality (lower pKa), facilitating stronger binding interactions in enzyme active sites that require an anionic warhead.[1]
The Alkoxy Effect: Electronic Tuning
The para-ethoxy (-OEt) group serves a dual purpose:
-
Electronic Donation: It acts as a weak electron-donating group (EDG) by resonance, counterbalancing the strong electron withdrawal of the -CF3 group.[1] This "push-pull" electronic system is critical for fine-tuning the reactivity of the carboxylic acid during amide coupling reactions.[1]
-
Metabolic Handle: Unlike the metabolically robust -CF3, the -OEt group can undergo O-dealkylation in soil or target organisms, providing a predictable degradation pathway to the phenol, which is often less phytotoxic or more easily conjugated.[1]
Quantitative Property Summary
Table 1: Predicted Physicochemical Properties
| Property | Value (Predicted) | Impact on Agrochemical Design |
| Molecular Weight | 234.17 g/mol | Optimal for "Fragment-Based" design (Rule of 3).[1] |
| LogP (Octanol/Water) | ~3.2 - 3.5 | High lipophilicity aids in foliar uptake and rainfastness.[1] |
| pKa (Acid) | ~3.0 - 3.5 | Stronger acid than unsubstituted benzoic acid (pKa 4.2), improving salt formulation options.[1] |
| H-Bond Donors | 1 (COOH) | Critical for receptor binding.[1] |
| H-Bond Acceptors | 4 (F3, O, O) | Facilitates interaction with target enzymes (e.g., HPPD, PPO).[1] |
Part 2: Synthetic Methodologies
Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most robust route to this compound avoids the harsh conditions of direct trifluoromethylation.[1] Instead, it utilizes the activation provided by the ortho-CF3 group to facilitate nucleophilic attack on a fluoro- precursor.[1]
Protocol 1: Synthesis from 4-Fluoro-2-(trifluoromethyl)benzoic acid
Objective: Selective introduction of the ethoxy group via SNAr.[1]
Reagents:
-
Substrate: 4-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq)[1]
-
Nucleophile: Sodium Ethoxide (NaOEt) (2.2 eq) - Excess required to deprotonate the acid first.[1]
-
Solvent: Anhydrous Ethanol (EtOH) or DMF (for higher temp).[1]
-
Temperature: Reflux (78°C) or 100°C (DMF).[1]
Step-by-Step Procedure:
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-fluoro-2-(trifluoromethyl)benzoic acid (10 mmol) in anhydrous ethanol (50 mL).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Slowly add sodium ethoxide (22 mmol, 21% wt in ethanol) dropwise over 15 minutes. Note: The first equivalent neutralizes the carboxylic acid; the second acts as the nucleophile.[1]
-
Reaction: Remove the ice bath and heat the mixture to reflux (78°C) under a nitrogen atmosphere. Monitor reaction progress via TLC (Mobile phase: 3:1 Hexane/EtOAc) or LC-MS.[1] Reaction typically completes in 4–6 hours.[1]
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Acidification: Redissolve the residue in water (50 mL) and acidify to pH 2 using 1M HCl. The product will precipitate as a white solid.[1]
-
Isolation: Filter the precipitate, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 45°C overnight.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Yield Expectation: 85–92%.
Visualization of Synthetic Pathway
The following diagram illustrates the transformation logic.
Figure 1: SNAr Mechanism for the synthesis of the target scaffold.
Part 3: Applications in Active Ingredient Synthesis[1]
Scaffold for Benzoylurea Insecticides
Benzoylureas (e.g., Lufenuron, Hexaflumuron) are Chitin Synthesis Inhibitors (CSIs).[1] The benzoic acid moiety is a critical determinant of biological activity.[1]
-
Mechanism: The acid is converted to an isocyanate or amide, then coupled with an aniline to form the urea bridge.[1]
-
Advantage: The 2-CF3 group mimics the steric bulk of the 2,6-difluoro motif common in commercial CSIs but adds lipophilicity, potentially increasing efficacy against lepidopteran larvae.[1]
Protocol 2: Amide Coupling (General Procedure)
Objective: Coupling the acid scaffold with an amine (e.g., an aniline derivative) to form a bioactive amide.[1]
Reagents:
-
Acid: this compound (1.0 eq)[1]
-
Amine: 3,5-Dichloroaniline (1.0 eq)[1]
-
Coupling Agent: HATU (1.1 eq) or SOCl2 (for acid chloride route).[1]
-
Base: DIPEA (2.0 eq).[1]
-
Solvent: DMF or DCM.[1]
Step-by-Step Procedure:
-
Activation: Dissolve the acid (1.0 mmol) in DMF (5 mL). Add DIPEA (2.0 mmol) and HATU (1.1 mmol). Stir for 10 minutes at RT to form the activated ester.
-
Coupling: Add the aniline (1.0 mmol) in one portion.
-
Reaction: Stir at RT for 12 hours. Monitor conversion by LC-MS.
-
Workup: Dilute with EtOAc (50 mL), wash with 1M HCl (2 x 20 mL), sat. NaHCO3 (2 x 20 mL), and brine. Dry over Na2SO4.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Scaffold for HPPD-Inhibitor Herbicides
Herbicides like Isoxaflutole and Mesotrione rely on a benzoyl core linked to a heterocycle (pyrazole or cyclohexane-1,3-dione).[1]
-
Logic: The 2-CF3 group provides the necessary steric twist to the benzoyl-pyrazole bond, ensuring the molecule fits into the HPPD enzyme pocket.[1] The 4-OEt group modulates the electron density on the ring, affecting the π-stacking interactions within the active site.[1]
Application Workflow Diagram
Figure 2: Divergent synthesis pathways from the core scaffold to major agrochemical classes.[1]
Part 4: Safety & Handling
While this compound is a research chemical, standard safety protocols for fluorinated benzoic acids apply.[1]
References
-
Sigma-Aldrich. this compound Product Page.[1]Link (Accessed via CAS 1340229-02-8 search).[1]
-
PubChem. 4-(Trifluoromethyl)benzoic acid Compound Summary. National Library of Medicine.[1] Link (Accessed for physicochemical property comparison).[1]
-
Jeschke, P. (2010).[1] The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection.[1] ChemBioChem.[1] Link (Cited for "Fluorine Effect" and metabolic stability mechanisms).[1]
-
Lamberth, C. (2013).[1] Bioactive Heterocyclic Compound Classes: Agrochemicals.[1][2] Wiley-VCH.[1] Link (Cited for Benzoylurea and HPPD inhibitor scaffold logic).[1]
Technical Guide: Lipophilicity and LogP Profiling of 4-Ethoxy-2-(trifluoromethyl)benzoic Acid
Executive Summary
Compound: 4-Ethoxy-2-(trifluoromethyl)benzoic acid
CAS Registry Number: 1340229-02-8 (Note: Verify with specific vendor; isomer specificity is critical)
Molecular Formula: C
This guide provides a comprehensive physicochemical analysis of this compound, a fluorinated aromatic building block increasingly relevant in medicinal chemistry. The strategic placement of the trifluoromethyl (-CF
Molecular Architecture & Physicochemical Profile
The lipophilicity of this compound is not merely a sum of its parts but a result of complex intramolecular interactions. Understanding these interactions is a prerequisite for accurate experimental design.
Structural Analysis
-
Ortho-Trifluoromethyl Group (-CF
): A strong electron-withdrawing group (EWG) that significantly increases lipophilicity (Hansch ). Its steric bulk at the ortho position forces the carboxylic acid group out of planarity with the benzene ring, potentially reducing conjugation and increasing acidity (lowering pKa). -
Para-Ethoxy Group (-OCH
CH ): An electron-donating group (EDG) via resonance. It contributes to lipophilicity through the ethyl chain but introduces a hydrogen bond acceptor site (ether oxygen). -
Carboxylic Acid (-COOH): The ionizable center. Its ionization state is pH-dependent, meaning the effective lipophilicity (LogD) will drop precipitously above pH 4.
Predicted Values vs. Experimental Ranges
Table 1 synthesizes consensus data derived from fragment-based QSAR models (Hansch-Leo) and comparative structural analysis.
Table 1: Physicochemical Property Profile
| Property | Value / Range | Confidence | Mechanistic Driver |
| LogP (Neutral) | 3.10 – 3.45 | High (Predicted) | Dominant hydrophobic effect of -CF |
| pKa (Acid) | 3.2 – 3.6 | Medium (Predicted) | Ortho-CF |
| LogD (pH 7.4) | -0.5 – 0.5 | High (Predicted) | At physiological pH, the molecule is >99.9% ionized (anionic), drastically reducing lipophilicity. |
| H-Bond Donors | 1 | High | Carboxylic acid -OH. |
| H-Bond Acceptors | 4 | High | Carboxyl oxygens (2), Ether oxygen (1), Fluorine (weak). |
Methodological Framework: LogP & LogD Determination[2]
For researchers characterizing this compound, two primary methodologies are recommended: RP-HPLC (OECD 117) for high-throughput screening and Shake-Flask (OECD 107) for validation.
Workflow Visualization
The following diagram illustrates the decision matrix for selecting the appropriate determination method based on the compound's ionization state.
Caption: Decision matrix for selecting the optimal lipophilicity determination method based on pH and ionization state.
Protocol A: RP-HPLC Method (OECD 117)
This method is preferred for rapid estimation of LogP without quantifying concentrations. It relies on the correlation between retention time (
Rationale: The hydrophobic stationary phase (C18) mimics biological membranes. The ortho-CF
Step-by-Step Protocol:
-
Column Selection: Use a C18 end-capped column (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µm) to minimize silanol interactions with the carboxylic acid.
-
Mobile Phase Preparation:
-
Solvent A: 20 mM Phosphate buffer (pH 2.5). Crucial: The pH must be < 2.0 units below the pKa (i.e., pH < 1.4) to ensure the acid is unionized for true LogP. However, pH 2.5 is standard; corrections may be needed. Alternatively, use 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: Methanol (HPLC grade).
-
Isocratic Mode: 60% Methanol / 40% Buffer (Adjust based on retention).
-
-
Reference Standards: Prepare a mix of at least 6 compounds with known LogP values spanning the expected range (1.0 – 4.0).
-
Recommended Standards: Benzoic acid (1.87), Toluene (2.73), Chlorobenzene (2.84), Naphthalene (3.30).
-
-
Data Processing:
-
Calculate the Capacity Factor (
) for the analyte and standards: (where is the dead time, determined using thiourea or uracil). -
Plot
vs. of standards to generate a calibration curve. -
Interpolate the LogP of this compound.
-
Protocol B: Shake-Flask Method (OECD 107)
This is the direct measurement method, essential for determining LogD at physiological pH (7.4).
Rationale: Direct partitioning between n-octanol and aqueous buffer provides the thermodynamic distribution constant.
Step-by-Step Protocol:
-
Phase Saturation: Pre-saturate n-octanol with the aqueous buffer (e.g., Phosphate-buffered saline, pH 7.4) and vice-versa for 24 hours. This prevents volume changes during extraction.
-
Preparation: Dissolve the compound in the pre-saturated n-octanol phase. (Target concentration: 1 mg/mL).
-
Equilibration:
-
Mix the organic sample with the aqueous buffer in a 1:1 ratio.
-
Shake mechanically for 60 minutes.
-
Centrifuge to ensure complete phase separation.
-
-
Quantification:
-
Analyze both phases using UV-Vis spectroscopy (max absorption
likely ~270-280 nm) or HPLC. -
Note: The concentration in the aqueous phase at pH 7.4 will be high due to ionization.
-
-
Calculation:
Structure-Activity Relationship (SAR) Implications[3]
The lipophilicity profile of this compound has specific implications for drug design, particularly regarding the "Fluorine Effect."
The Ortho-Trifluoromethyl Effect
The -CF
-
Metabolic Stability: The C-F bond energy (~116 kcal/mol) renders the 2-position impervious to Cytochrome P450 oxidation.
-
Conformational Lock: The steric bulk of the ortho-CF
(Van der Waals radius ~2.2 Å) forces the carboxyl group to twist perpendicular to the phenyl ring. This "ortho-effect" can improve selectivity by restricting the molecule to a specific bioactive conformation.
The Ethoxy Extension
Compared to a methoxy group, the ethoxy group adds a methylene unit (-CH
LogD vs. pH Profile
The following graph visualizes how the effective lipophilicity changes with pH.
Caption: Theoretical LogD profile illustrating the shift from lipophilic to hydrophilic character as pH crosses the pKa.
References
-
OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]
-
OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. [Link]
-
Hansch, C., & Leo, A. (1979).[2] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Seminal text on Fragment Constants).
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
Sources
Methodological & Application
Amide coupling reaction conditions for 4-Ethoxy-2-(trifluoromethyl)benzoic acid
[1]
Executive Summary
Synthesizing amides from This compound presents a "Push-Pull" conflict in reactivity.[1] The ortho-trifluoromethyl (-CF
Standard coupling agents (EDC/HOBt, DCC) often result in sluggish kinetics, incomplete conversion, or extensive side reactions. This guide recommends Acid Chloride Activation (Method A) as the primary route for robustness and scalability, and HATU Activation (Method B) for acid-sensitive substrates or high-throughput library synthesis.[1]
Strategic Analysis
The Substrate Challenge
-
Steric Blockade (The 2-Position): The -CF
group has a van der Waals radius similar to an isopropyl group but is rigid.[1] It twists the carboxylate out of planarity with the benzene ring, making the formation of the tetrahedral intermediate difficult. -
Electronic Deactivation (The 4-Position): The ethoxy group donates electron density into the ring. While the -CF
is inductively withdrawing, the resonance donation from the -OEt renders the carbonyl carbon less electrophilic than in unsubstituted benzoic acids. -
Implication: You must generate a "Superelectrophile" (Acid Chloride or At-Active Ester) to drive the reaction to completion.[1]
Decision Matrix
| Variable | Recommendation |
| Amine Type | Primary/Secondary (unhindered): Method A or B.Aniline/Hindered: Method A (Reflux may be required). |
| Scale | >1 Gram: Method A (Cost-effective, easier purification).<100 mg: Method B (Convenient, "just add and stir"). |
| Functional Groups | Acid-Sensitive (e.g., Boc, tBu): Method B.Robust: Method A. |
Method A: Acid Chloride Activation (The "Gold Standard")
This method converts the carboxylic acid into the highly reactive acid chloride using Oxalyl Chloride. The catalytic use of DMF forms the Vilsmeier-Haack reagent in situ, which is essential for activating the electron-rich benzoic acid derivative.
Reagents
-
Substrate: this compound (1.0 equiv)[1]
-
Activator: Oxalyl Chloride (1.5 equiv) [CAS: 79-37-8][1]
-
Catalyst: DMF (anhydrous, 2-3 drops or 0.05 equiv)[1]
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)[1]
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Protocol
Step 1: Acid Chloride Formation
-
Setup: Flame-dry a round-bottom flask under Nitrogen (
) or Argon. -
Dissolution: Dissolve 1.0 equiv of the benzoic acid in anhydrous DCM (concentration ~0.2 M).
-
Catalysis: Add catalytic DMF (2-3 drops). Critical: Do not omit. The reaction is sluggish without it.
-
Activation: Cool to 0°C. Add Oxalyl Chloride (1.5 equiv) dropwise over 10 minutes. Gas evolution (CO, CO
, HCl) will be vigorous. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
QC Check: Quench a 50 µL aliquot into 200 µL Methanol. Check by LCMS. Complete conversion to the Methyl Ester indicates the Acid Chloride is fully formed. If starting material remains, reflux for 1 hour.
-
-
Isolation: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and DCM. Re-dissolve the crude acid chloride in fresh anhydrous DCM (or THF).
Step 2: Coupling
-
Amine Prep: In a separate vessel, dissolve the Amine (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous DCM.
-
Addition: Cool the amine solution to 0°C. Add the acid chloride solution (from Step 1) dropwise.
-
Completion: Stir at RT for 2–12 hours.
-
Workup: Quench with sat. NaHCO
. Extract with DCM.[2] Wash organics with 1M HCl (if product is not basic) and Brine. Dry over Na SO .
Method B: HATU Activation (High-Efficiency)
HATU generates the highly reactive OAt-active ester.[1][3] The 7-azabenzotriazole moiety utilizes the "neighboring group effect" to accelerate coupling, which is particularly effective for ortho-substituted benzoates.[1]
Reagents
-
Substrate: this compound (1.0 equiv)[1]
-
Coupling Agent: HATU (1.2 equiv) [CAS: 148893-10-1][1]
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF (anhydrous) or DMAc (for higher solubility)
Step-by-Step Protocol
-
Dissolution: Dissolve the benzoic acid (1.0 equiv) in anhydrous DMF (0.1 – 0.2 M).
-
Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes.
-
Activation: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange.
-
Pre-activation: Stir for 15–30 minutes at RT.
-
Note: This allows the formation of the activated ester before the amine encounters the steric bulk.
-
-
Coupling: Add the Amine (1.1 – 1.2 equiv).
-
Reaction: Stir at RT for 12–18 hours.
-
Optimization: If conversion is <50% after 4 hours, heat to 50°C. The ortho-CF
group is stable to moderate heat.
-
-
Workup: Dilute with Ethyl Acetate. Wash aggressively with water (3x) and LiCl (5% aq) to remove DMF.
Visualized Workflows
Decision & Reaction Workflow
Caption: Decision tree for selecting the optimal coupling pathway based on scale and substrate sensitivity.
Mechanism of DMF Catalysis (Method A)
The key to Method A is the catalytic role of DMF, which converts the sluggish oxalyl chloride reaction into a rapid chlorination via the Vilsmeier intermediate.
Caption: Catalytic cycle of DMF in acid chloride formation. The Vilsmeier reagent is the active chlorinating species.
Troubleshooting & QC
| Issue | Probable Cause | Solution |
| Low Conversion (Method B) | Steric bulk prevents amine approach.[1] | Switch to Method A . Acid chlorides are smaller and more reactive than HATU esters. |
| Low Conversion (Method A) | Acid chloride hydrolyzed or not formed. | Validation: Quench aliquot with MeOH. If Methyl Ester is seen by LCMS, Acid Chloride was good. If Acid is seen, increase reaction time/temp for Step 1. |
| Racemization | Not applicable for this achiral acid. | If the Amine is chiral, use Method B (HATU) or cool Method A to -10°C. |
| Solubility | Product precipitates. | Use THF or DMF as co-solvent during workup. |
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][5][6] Tetrahedron, 61(46), 10827-10852.[1]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[7] Organic Process Research & Development, 20(2), 140-177.[1]
-
Carpino, L. A. (1993).[3] 1-Hydroxy-7-azabenzotriazole.[1][3][6][8] An efficient peptide coupling additive.[1][3][5][6][9] Journal of the American Chemical Society, 115(10), 4397-4398.
-
BenchChem. (2025).[3][5][10] Synthesis of 4-trifluoromethylbenzoyl chloride - Protocol Overview. (Cited for general acid chloride conditions of trifluoromethyl benzoates).
Sources
- 1. prepchem.com [prepchem.com]
- 2. Lab Reporter [fishersci.dk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chimia.ch [chimia.ch]
- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Esterification of 4-Ethoxy-2-(trifluoromethyl)benzoic acid
Abstract & Strategic Analysis
The esterification of 4-Ethoxy-2-(trifluoromethyl)benzoic acid presents a classic challenge in organic synthesis: the convergence of steric hindrance and electronic deactivation. The ortho-trifluoromethyl (
Standard Fischer esterification (acid/alcohol reflux) is often kinetically incompetent for this substrate, leading to incomplete conversion or requiring harsh conditions that degrade sensitive functional groups. This guide outlines three high-fidelity protocols designed to bypass these limitations by activating the carboxylate or altering the mechanistic pathway.
Decision Matrix: Reagent Selection
| Method | Reagent System | Ideal For | Mechanism Type |
| A. Activation | Oxalyl Chloride / DMF | Scale-up, Simple Alcohols | Acyl Chloride Intermediate |
| B. Alkylation | Methyl/Ethyl/Benzyl Esters | ||
| C. Coupling | EDC / DMAP | Complex/Labile Alcohols | Steglich Esterification |
Critical Mechanistic Insight
The primary failure mode in esterifying 2-substituted benzoic acids is the inability of the alcohol nucleophile to access the carbonyl carbon due to the "Newman Projection" blockade created by the ortho-substituent.
Visualization: Steric Blockade & Activation Strategy
Figure 1: Strategic pathways to overcome ortho-trifluoromethyl steric hindrance. Route A increases reactivity to force the reaction; Route B changes the site of reaction to the oxygen atom, avoiding the steric center entirely.
Detailed Experimental Protocols
Protocol A: The Acid Chloride Method (Robust Scale-Up)
Best for: Synthesis of simple esters (methyl, ethyl, isopropyl) on gram-to-kilogram scale. Why: Converts the OH group into Cl, a superior leaving group, and creates a highly electrophilic species that overcomes steric repulsion.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reagent: Oxalyl Chloride (1.2 equiv) [CAS: 79-37-8]
-
Catalyst: DMF (2-3 drops, catalytic)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Quench: Desired Alcohol (excess) + Triethylamine (1.5 equiv)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve the benzoic acid derivative in anhydrous DCM (0.2 M concentration).
-
Activation: Cool to 0°C. Add catalytic DMF (critical for forming the Vilsmeier-Haack intermediate).
-
Addition: Add Oxalyl Chloride dropwise over 10 minutes. Caution: Vigorous gas evolution (CO, CO2, HCl).
-
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. The solution should turn clear yellow.
-
In-Process Control (IPC): Aliquot quenched with MeOH should show methyl ester by TLC/LCMS.
-
-
Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.
-
Esterification: Cool to 0°C. Add the target alcohol (1.5 equiv) followed by Triethylamine (1.5 equiv) dropwise.
-
Workup: Stir 2 hours at RT. Wash with 1M HCl, then Sat.
, then Brine. Dry over .[1]
Protocol B: Carboxylate Alkylation (The "Steric Bypass")
Best for: Methyl, Ethyl, Allyl, or Benzyl esters.
Why: This method relies on
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv) [CAS: 534-17-8] or Potassium Carbonate ( ) -
Electrophile: Alkyl Iodide/Bromide (e.g., Iodomethane) (1.2 equiv)
-
Solvent: DMF (Polar aprotic is essential)
Step-by-Step:
-
Solubilization: Dissolve the acid in DMF (0.5 M).
-
Deprotonation: Add
. The mixture will be a suspension. Stir for 15 minutes at RT.-
Note: The electron-withdrawing
group makes this acid more acidic than benzoic acid, facilitating easy deprotonation.
-
-
Alkylation: Add the Alkyl Iodide dropwise.
-
Reaction: Stir at RT for 3–6 hours.
-
Observation: The suspension often thins as the reaction proceeds.
-
-
Workup: Dilute with Ethyl Acetate. Wash aggressively with water (
) to remove DMF. Wash with Brine. Dry and concentrate. -
Purification: Often yields pure product without chromatography due to the cleanliness of the
reaction.
Protocol C: Steglich Esterification (Coupling Reagents)
Best for: Coupling with complex, chiral, or acid-sensitive alcohols. Why: Uses DCC/EDC to activate the acid under mild conditions. DMAP is mandatory here; without it, the reaction will stall due to the steric bulk preventing the alcohol from attacking the O-acylisourea intermediate.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Alcohol: Target complex alcohol (1.0 equiv)
-
Coupling Agent: EDC
HCl (1.2 equiv) [CAS: 25952-53-8] -
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 – 0.5 equiv) [CAS: 1122-58-3]
-
Solvent: DCM[2]
Step-by-Step:
-
Mixture: Dissolve the acid, the alcohol, and DMAP in anhydrous DCM.
-
Coupling: Cool to 0°C. Add EDC
HCl in one portion. -
Mechanism: The reaction proceeds via an Acyl-Pyridinium intermediate (highly reactive electrophile).
-
Timeline: Allow to warm to RT and stir overnight (12–16 hours). Steric hindrance requires longer reaction times than standard benzoates.
-
Workup: Wash with 0.5M HCl (removes DMAP/EDC urea), then Sat.
.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (Method A) | Vilsmeier intermediate failed to form. | Ensure DMF is dry and added before oxalyl chloride. |
| Low Conversion (Method C) | Steric bulk preventing attack. | Increase DMAP to 1.0 equiv or switch to HATU coupling (more potent). |
| Hydrolysis during Workup | Ester is sterically congested but electronically activated. | Avoid strong bases during workup; use neutral buffers. |
| Color Change (Darkening) | Polymerization or decomposition. | Keep temperature < 40°C. The ethoxy group activates the ring toward oxidation. |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 12: Nucleophilic Substitution at the Carbonyl Group).
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Applicable to esterification of hindered acids via HATU/EDC).
-
Goossen, L. J., et al. (2008). Synthesis of Sterically Hindered Esters. Synlett. (General protocols for 2-substituted benzoates).
Sources
Application Note: High-Efficiency Functionalization of 4-Ethoxy-2-(trifluoromethyl)benzoic Acid
[1][2]
Executive Summary
4-Ethoxy-2-(trifluoromethyl)benzoic acid is a critical building block in modern drug discovery, particularly for modulating lipophilicity and metabolic stability.[1][2][3] The trifluoromethyl (
However, this scaffold presents a specific synthetic challenge: Steric Hindrance. The bulky ortho-
This guide details two optimized protocols for Nucleophilic Substitution :
Chemical Context & Reactivity Profile[2][4][5][6][7][8][9]
Electronic and Steric Landscape
The reactivity of this compound is defined by the interplay of three substituents:
| Substituent | Position | Effect on Reactivity |
| C-1 | Electrophilic Center. Deactivated by the steric bulk of the adjacent | |
| C-2 (ortho) | Steric Shield & EWG. Acts as a "gatekeeper," blocking the Burgi-Dunitz trajectory for incoming nucleophiles.[1][2][3] Electronically withdraws density ( | |
| C-4 (para) | Electron Donating (+ |
The "Orthogonal" Challenge
The primary failure mode in functionalizing this acid is low conversion during amide coupling. The
Protocol A: Nucleophilic Acyl Substitution (Amidation)
Objective: High-yield conversion of the carboxylic acid to an amide, overcoming ortho-steric hindrance.[1][2][3]
Method Selection Guide
-
Standard (EDC/HOBt): ❌ NOT RECOMMENDED. Too slow; high racemization risk if chiral amines are used.[1][2]
-
High-Activity (HATU/HOAt): ⚠️ CONDITIONAL. Effective for primary amines, but may stall with secondary amines.[1][2]
-
Acid Chloride (Oxalyl Chloride): ✅ PREFERRED. The small size of the chloride ion allows it to penetrate the steric shield of the
group.[2]
Detailed Protocol: The Acid Chloride Route
This method generates the highly reactive acyl chloride intermediate, which is less sensitive to steric bulk than bulky activated esters.[2]
Reagents:
Step-by-Step Workflow:
-
Activation:
-
Dissolve the benzoic acid derivative in anhydrous DCM (0.2 M concentration) under
atmosphere. -
Add catalytic DMF (critical for forming the Vilsmeier-Haack intermediate).[1][2]
-
Add Oxalyl Chloride dropwise.[1][2] Caution: Vigorous gas evolution (
, , ).[2] -
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Validation: Aliquot 50 µL into MeOH. Check LCMS for complete conversion to the methyl ester (indicates acid chloride formation).[2]
-
-
Evaporation (Critical Step):
-
Concentrate the reaction mixture to dryness in vacuo to remove excess oxalyl chloride and HCl.
-
Re-dissolve the crude acid chloride in fresh anhydrous DCM.[1]
-
-
Nucleophilic Attack (Coupling):
-
Workup:
Alternative: T3P Coupling (Propylphosphonic Anhydride)
For substrates sensitive to acid chlorides, use T3P (50% in EtOAc).[2][3] T3P is known for low epimerization and high efficacy with sterically hindered acids.[1][2]
-
Conditions: Acid (1.0 eq), Amine (1.1 eq), T3P (2.0 eq), Pyridine (4.0 eq) in EtOAc at Reflux (70°C). Heat is often required to overcome the
barrier.
Protocol B: Nucleophilic Aromatic Substitution ( )
Objective: Synthesis of the core scaffold OR displacement of the ethoxy group (Trans-etherification).[2][3]
Note: Displacing the 4-ethoxy group is thermodynamically difficult because Ethoxide is a poor leaving group compared to Halogens.[1][2] The protocol below describes the Synthesis of the molecule from its fluoro-precursor, which is the standard
Reaction Logic
-
Nucleophile: Sodium Ethoxide (
).[1][2] -
Mechanism: The
(ortho) and (para) groups are both Electron Withdrawing Groups (EWG).[2] They activate the C-4 position for nucleophilic attack by stabilizing the Meisenheimer complex.[1][2]
Detailed Protocol: Synthesis via [1]
Reagents:
-
Base: Sodium Hydride (60% in oil) or pre-formed NaOEt solution.[1][2]
-
Solvent: DMSO or NMP (Dipolar aprotic solvents accelerate
).[1][2]
Step-by-Step Workflow:
-
Nucleophile Generation:
-
Substitution:
-
Reaction:
-
Quench & Isolation:
Visualization of Reaction Pathways[6]
The following diagram illustrates the steric challenge in the Acyl Substitution pathway and the activation logic.
Figure 1: Reaction workflow highlighting the steric blockade imposed by the trifluoromethyl group and the necessity of high-energy activation (Acid Chloride) to bypass it.[2]
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Steric hindrance of | Switch from EDC/HATU to Acid Chloride method or T3P at elevated temperature (80°C).[1][2] |
| No Reaction ( | Ethoxide acting as a base, not a nucleophile; or temp too low. | Use a dipolar aprotic solvent (DMSO , DMF ) to strip cations and increase fluoride leaving group ability.[2] Increase temp to 100°C. |
| Product Hydrolysis | Incomplete workup of acid chloride; moisture entry.[1][2] | Ensure anhydrous conditions during activation.[1][2] Quench with non-nucleophilic base first if isolating intermediates.[1][2] |
| Regioselectivity Issues | Competitive attack at other sites (rare). | The 4-ethoxy group is robust.[1][2] The |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5][6] Organic Process Research & Development. Link[1][2]
-
Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1][2] Link
-
Montalbetti, C. A., & Falque, V. (2005).[1][2] Amide bond formation and peptide coupling.[1][2][7][8][5] Tetrahedron. Link[1][2]
-
Organic Chemistry Portal. (2025).
) Mechanisms. Link
Sources
- 1. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]
- 5. chimia.ch [chimia.ch]
- 6. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
Using 4-Ethoxy-2-(trifluoromethyl)benzoic acid as a building block in heterocycle synthesis
Application Note: Strategic Utilization of 4-Ethoxy-2-(trifluoromethyl)benzoic Acid in Heterocyclic Scaffold Construction
Executive Summary
This compound (CAS: 169325-78-4) represents a high-value building block in medicinal chemistry, offering a unique combination of electronic modulation and steric control. The ortho-trifluoromethyl (
Key Technical Insight: The steric bulk of the ortho-
Module 1: Chemical Profile & Reactivity Analysis
Before initiating synthesis, it is critical to understand the "Ortho Effect" exerted by the trifluoromethyl group.
| Property | Value / Description | Impact on Synthesis |
| Molecular Weight | 234.17 g/mol | -- |
| Electronic Character | Push-Pull System | 4-OEt donates |
| Steric Environment | High Hindrance | The 2- |
| Acidity (pKa) | ~2.8 - 3.0 (Est.) | Stronger acid than benzoic acid (pKa 4.2) due to steric inhibition of resonance.[1][2][3] |
| Solubility | Low in water; High in DCM, THF | Requires organic solvents for all transformations. |
The "Magic Methyl" Effect: The
Module 2: Synthesis of Quinazolin-4(3H)-ones
Rationale: Quinazolinones are privileged scaffolds in oncology (e.g., EGFR inhibitors). Direct condensation of sterically hindered benzoic acids with anthranilic acids is difficult. Recommended Route: The Benzoxazinone Pathway . This involves converting the benzoic acid to its acid chloride, reacting with anthranilic acid to form a benzoxazinone intermediate, and then reacting with an amine to ring-open and recyclize.
Experimental Protocol
Step 1: Activation (Acid Chloride Formation)
-
Charge a 100 mL RBF with This compound (10.0 mmol, 2.34 g).
-
Add anhydrous Dichloromethane (DCM) (20 mL) and a catalytic drop of DMF .
-
Add Oxalyl Chloride (12.0 mmol, 1.05 mL) dropwise at 0°C.
-
Allow to warm to RT and stir for 2 hours. Note: Gas evolution (
, , ) must cease. -
Concentrate in vacuo to yield the crude acid chloride (yellow oil). Do not purify.
Step 2: Benzoxazinone Formation
-
Dissolve the crude acid chloride in anhydrous Pyridine (10 mL).
-
Add Anthranilic Acid (10.0 mmol, 1.37 g) portion-wise at 0°C.
-
Stir at RT for 1 hour.
-
Critical Step: Add Acetic Anhydride (
) (20 mL) to the mixture and reflux at 120°C for 2 hours. This forces the dehydration to the benzoxazin-4-one. -
Cool to RT. Pour into ice water. The solid precipitate is the 2-(4-ethoxy-2-(trifluoromethyl)phenyl)-4H-benzo[d][1,3]oxazin-4-one .
-
Filter, wash with water, and dry. (Typical Yield: 75-85%).
Step 3: Quinazolinone Ring Closure
-
Suspend the Benzoxazinone intermediate (5.0 mmol) in Ethanol (15 mL) or Acetic Acid .
-
Add the desired Primary Amine (
) (6.0 mmol) (e.g., Aniline, Methylamine, or Hydrazine). -
Reflux for 4–6 hours. The amine attacks the lactone, opening the ring, followed by spontaneous dehydration to close the quinazolinone ring.
-
Purification: Cool the mixture. If solid precipitates, filter and recrystallize from EtOH/DMF. If soluble, evaporate solvent and purify via flash chromatography (Hexane/EtOAc).
Pathway Visualization (Graphviz)
Figure 1: The Benzoxazinone pathway circumvents steric hindrance by utilizing an activated cyclic intermediate.
Module 3: Synthesis of 1,3,4-Oxadiazoles
Rationale: 1,3,4-Oxadiazoles are bioisosteres of amides and esters but possess significantly higher metabolic stability.
Recommended Route: Cyclodehydration of a diacylhydrazide using Phosphorus Oxychloride (
Experimental Protocol
Step 1: Hydrazide Formation [5]
-
Convert the starting acid to the Ethyl Ester (reflux in EtOH with catalytic
) or use the Acid Chloride from Module 2. -
Dissolve Acid Chloride (10 mmol) in DCM (20 mL).
-
Add this solution dropwise to a solution of Hydrazine Hydrate (excess, 50 mmol) in THF at 0°C. Excess hydrazine prevents dimer formation.
-
Stir for 1 hour. Pour into water and extract with EtOAc.[6]
-
Isolate 4-Ethoxy-2-(trifluoromethyl)benzohydrazide .
Step 2: Coupling (Diacylhydrazide Formation)
-
React the hydrazide (5 mmol) with a second Carboxylic Acid (
) or Acid Chloride ( ) using standard coupling (e.g., EDC/HOBt for acids, or TEA/DCM for chlorides). -
Isolate the N,N'-Diacylhydrazide intermediate.
Step 3: Cyclodehydration
-
Suspend the Diacylhydrazide (2.0 mmol) in
(5 mL). -
Reflux at 100°C for 3–5 hours.
-
Quenching (Caution): Cool to RT. Pour the reaction mixture very slowly onto crushed ice with vigorous stirring (Exothermic!).
-
Neutralize with
to pH 8. -
Extract with EtOAc, dry over
, and concentrate. -
Purification: Recrystallization from Ethanol usually yields pure crystals.
Pathway Visualization (Graphviz)
Figure 2: Cyclodehydration route to 1,3,4-Oxadiazoles. The POCl3 step is critical for closing the ring against steric resistance.
References
-
Ortho-Effect & Steric Inhibition
-
Quinazolinone Synthesis
-
Oxadiazole Synthesis
-
Molecule Specifics
-
Building Block Availability: "this compound." ChemicalBook. Link
-
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Ortho effect - Wikipedia [en.wikipedia.org]
- 3. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]
- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolinone synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
Application Note: Scalable Synthesis of 4-Ethoxy-2-(trifluoromethyl)benzoic acid
Abstract
This application note details a robust, scalable protocol for the synthesis of 4-Ethoxy-2-(trifluoromethyl)benzoic acid (CAS: 1340229-02-8) . While various synthetic routes exist, this guide prioritizes a Nucleophilic Aromatic Substitution (
Introduction & Strategic Route Selection
Molecule Overview
This compound is a key building block in the synthesis of various pharmaceutical candidates, particularly in the development of inhibitors for metabolic enzymes and chemically gated ion channels. The ortho-trifluoromethyl group provides metabolic stability and lipophilicity, while the para-ethoxy group offers a handle for further structural activity relationship (SAR) exploration.
Retrosynthetic Analysis
Three primary routes were evaluated for scale-up potential:
-
Route A: Oxidation of Toluene Derivative. Requires 4-ethoxy-1-methyl-2-(trifluoromethyl)benzene. Disadvantage: The starting material is often custom-synthesized, and oxidation can yield over-oxidized byproducts or require hazardous oxidants (e.g., KMnO4, Chromic acid).
-
Route B: Alkylation of Hydroxy-Acid. Alkylation of 4-hydroxy-2-(trifluoromethyl)benzoic acid. Disadvantage: The hydroxy-precursor is significantly more expensive and less stable than the fluoro-analog.
-
Route C:
of Fluoro-Acid (Selected). Displacement of fluoride in 4-fluoro-2-(trifluoromethyl)benzoic acid using an ethoxide nucleophile. Advantage:[1][2] The starting material (CAS 141179-72-8) is a commodity chemical. The reaction is driven by the strong electron-withdrawing nature of the ortho- group, which activates the para-fluorine despite the deactivating carboxylate anion formed in situ.
Reaction Scheme
The selected pathway involves the direct displacement of fluoride by sodium ethoxide in a polar aprotic solvent system to maximize kinetics.
Figure 1: Reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
Materials & Equipment
-
Reactor: 5L Jacketed Glass Reactor with overhead stirrer, reflux condenser, and internal temperature probe.
-
Reagents:
-
4-Fluoro-2-(trifluoromethyl)benzoic acid (Purity >98%) [1].[3]
-
Sodium Ethoxide (21% wt solution in Ethanol) or Solid NaOEt (95%).
-
Dimethyl Sulfoxide (DMSO) - Anhydrous grade preferred.
-
Hydrochloric Acid (37%) for workup.
-
Ethyl Acetate & Hexanes for crystallization.
-
Step-by-Step Methodology
Step 1: Reaction Setup
-
Inertion: Purge the reactor with Nitrogen (
) for 15 minutes. -
Charging: Charge DMSO (5 vol) and 4-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 equiv) into the reactor. Stir at 25°C until fully dissolved.
-
Note: DMSO is chosen over pure Ethanol to achieve higher reaction temperatures (>80°C) without high pressure, accelerating the
reaction on the deactivated carboxylate species.
-
-
Base Addition: Slowly add Sodium Ethoxide (3.5 equiv) .
-
Caution: Exothermic reaction. Control addition rate to maintain internal temperature
. -
Stoichiometry Logic: 1.0 eq neutralizes the carboxylic acid; 1.0 eq effects the substitution; 1.5 eq excess ensures complete conversion and drives kinetics.
-
Step 2: Reaction Phase
-
Heating: Heat the mixture to 100°C .
-
Monitoring: Stir at 100°C for 12–16 hours .
-
IPC (In-Process Control): Monitor by HPLC. Target:
remaining starting material. -
Mechanistic Insight: The ortho-
group is essential here. Without it, the para-fluorine would be inert to under these conditions due to the electron-rich carboxylate [2].
-
Step 3: Workup & Isolation
-
Quench: Cool the reaction mixture to 20°C . Slowly add Water (10 vol) .
-
Acidification: Adjust pH to 1–2 using 6M HCl .
-
Observation: The product will precipitate as a thick white/off-white solid.
-
-
Filtration: Filter the slurry. Wash the wet cake with Water (3 x 2 vol) to remove residual DMSO and salts.
-
Drying: Dry the solid in a vacuum oven at 45°C for 24 hours.
Step 4: Purification (Crystallization)
-
Dissolution: Dissolve the crude solid in Ethyl Acetate (3 vol) at reflux.
-
Anti-solvent: Slowly add n-Heptane (or Hexanes) (6 vol) while maintaining reflux.
-
Cooling: Cool slowly to 0–5°C over 4 hours.
-
Isolation: Filter the crystalline solid and wash with cold Heptane. Dry to constant weight.[3]
Process Data & Specifications
Typical Yields & Purity
| Parameter | Specification | Typical Result |
| Molar Yield | > 80% | 85 - 88% |
| HPLC Purity | > 98.0% (AUC) | 99.2% |
| Appearance | White to Off-white Powder | White Crystalline Solid |
| 1H NMR | Conforms to Structure | Conforms |
| Residual Solvent | < ICH Limits | Complies |
Critical Process Parameters (CPPs)
-
Temperature: Must be maintained
to ensure reaction completion within 16h. Below , reaction stalls. -
Base Stoichiometry:
equiv leads to incomplete conversion. The excess ethoxide is crucial to maintain the concentration of the nucleophile. -
Water Content: Moisture in DMSO should be minimized (<0.5%) to prevent competitive hydrolysis of the fluorine to a phenol impurity (4-hydroxy-2-(trifluoromethyl)benzoic acid).
Process Workflow Diagram
Figure 2: Process Flow Diagram for the scale-up synthesis.
Troubleshooting & Safety
Common Issues
-
Issue: Incomplete conversion after 16h.
-
Cause: Temperature too low or base consumed by moisture.
-
Solution: Add 0.5 eq additional NaOEt and increase temp to 110°C.
-
-
Issue: Product is colored (yellow/brown).
-
Cause: Oxidation of DMSO or trace impurities.
-
Solution: The crystallization step effectively removes color. Activated carbon treatment can be added during the hot EtOAc dissolution if necessary.
-
Safety Hazards
-
Sodium Ethoxide: Corrosive and moisture sensitive. Handle under inert atmosphere.
-
DMSO: Enhances skin permeability of other chemicals. Avoid contact.
-
Exotherm: The neutralization of the carboxylic acid with NaOEt is exothermic. On a large scale, active cooling is required during addition.
References
-
Sigma-Aldrich. (2025). 4-Fluoro-2-(trifluoromethyl)benzoic acid Product Specification. Retrieved from
-
Organic Chemistry Portal. (2023). Nucleophilic Aromatic Substitution (SNAr). Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Fluoro-2-(trifluoromethyl)benzoic acid. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24867283, 4-Fluoro-2-(trifluoromethyl)benzoic acid. Retrieved from [4]
Sources
- 1. 2-[4-(Trifluoromethyl)Phenoxy]Benzoic Acid | CymitQuimica [cymitquimica.com]
- 2. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 3. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 4-フルオロ-2-(トリフルオロメチル)安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
Accelerated Derivatization of 4-Ethoxy-2-(trifluoromethyl)benzoic Acid Utilizing Microwave-Assisted Organic Synthesis (MAOS)
An Application Guide:
Abstract
4-Ethoxy-2-(trifluoromethyl)benzoic acid is a key structural motif in medicinal chemistry and materials science. The derivatization of its carboxylic acid functional group into esters, amides, and other functionalities is crucial for developing novel compounds with tailored properties. This application note provides a detailed guide for the rapid and efficient derivatization of this benzoic acid derivative using Microwave-Assisted Organic Synthesis (MAOS). We present optimized protocols for esterification and amidation, highlighting the significant advantages of microwave irradiation over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced energy efficiency.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to streamline synthetic workflows and leverage green chemistry principles.[3]
The Rationale for Microwave-Assisted Synthesis
Conventional synthetic methods often rely on conductive heating (e.g., oil baths), where heat is transferred inefficiently from the outside of the reaction vessel to the bulk of the reaction mixture.[4] This process can be slow and lead to uneven temperature distribution. Microwave-assisted synthesis represents a paradigm shift, utilizing dielectric heating to deliver energy directly to polar molecules within the reaction medium.[3][5]
The primary mechanisms of microwave heating are:
-
Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent, continuously attempt to align with the rapidly oscillating electric field of the microwave radiation. This forced molecular rotation and the resulting intermolecular friction generate heat rapidly and volumetrically throughout the sample.[1][4][5]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions with other molecules generate heat.[1][2]
This direct and instantaneous energy transfer allows for rapid heating to temperatures well above the boiling point of the solvent in sealed, pressurized vessels.[6] This ability to reach high temperatures and pressures quickly is the primary reason for the dramatic rate enhancements observed in microwave-assisted reactions, often reducing reaction times from hours to mere minutes.[5][7]
Critical Safety Protocols for Microwave Reactors
The rapid heating and potential for high-pressure generation in sealed vessels necessitate strict adherence to safety protocols.[6][8] Domestic microwave ovens are unsuitable and dangerous for laboratory synthesis and must not be used.[9] Only use a dedicated laboratory microwave reactor equipped with the following safety features:
-
Real-time Temperature and Pressure Monitoring: Continuous monitoring is essential to prevent runaway reactions and vessel failure.[8] Modern reactors automatically adjust power output to maintain set parameters.
-
Sealed, Pressure-Resistant Vessels: Use only vessels specifically designed and rated for the temperatures and pressures you intend to reach. Inspect vessels for cracks or defects before each use.[10]
-
Stirring: Always use a magnetic stir bar to ensure even temperature distribution and prevent localized superheating, which can cause violent bumping or vessel failure.[9][10]
-
Ventilation: The microwave reactor should be placed inside a fume hood to manage any potential vapor release.[11]
-
Exothermic Reactions: Exercise extreme caution with potentially exothermic reactions. The rapid energy input from microwaves can accelerate an exotherm at an alarming rate.[9] Start with small-scale reactions at low power to assess the reaction's behavior.
General Experimental Workflow
The process for microwave-assisted derivatization follows a streamlined workflow. This efficiency is a key advantage, allowing for rapid synthesis and screening of compound libraries.
Caption: General workflow for microwave-assisted derivatization.
Application Protocol 1: Microwave-Assisted Esterification
This protocol details the Fischer esterification of this compound with ethanol. The use of microwave irradiation dramatically accelerates this traditionally slow, acid-catalyzed reaction.[12][13]
Caption: Reaction scheme for microwave-assisted esterification.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Sulfuric Acid (H₂SO₄), concentrated
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
10 mL microwave reaction vessel with a magnetic stir bar
Step-by-Step Protocol:
-
Reagent Preparation: To a 10 mL microwave reaction vessel, add this compound (e.g., 1 mmol, 234.17 mg).
-
Solvent and Catalyst Addition: Add anhydrous ethanol (5 mL) and a magnetic stir bar. Carefully add 2-3 drops of concentrated sulfuric acid.
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 120°C (using ramp-to-temperature setting)
-
Hold Time: 20 minutes
-
Power: 100-200 W (dynamic power adjustment to maintain temperature)
-
Stirring: On
-
-
Cooling: After irradiation, allow the vessel to cool to room temperature (below 50°C) before removal. The reactor's automated cooling system (e.g., gas jet cooling) will facilitate this.[14]
-
Workup: Transfer the reaction mixture to a separatory funnel containing 20 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) to neutralize the acid catalyst, followed by brine (1 x 20 mL).[15]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Application Protocol 2: Microwave-Assisted Amidation
Direct amidation of carboxylic acids with amines is a challenging transformation due to the formation of a stable ammonium carboxylate salt, requiring high temperatures to drive the dehydration. Microwave heating provides the necessary energy efficiently and rapidly.[14][16]
Caption: Reaction scheme for microwave-assisted amidation.
Materials:
-
This compound
-
Benzylamine
-
Toluene (optional, for solvent-based reaction)
-
Ethyl Acetate or Dichloromethane
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
10 mL microwave reaction vessel with a magnetic stir bar
Step-by-Step Protocol:
-
Reagent Preparation: Add this compound (e.g., 1 mmol, 234.17 mg), benzylamine (1.1 mmol, 117.8 mg, ~120 µL), and a magnetic stir bar to a 10 mL microwave vessel. For a solvent-free approach, proceed to the next step.[17][18] Alternatively, add 3-4 mL of a high-boiling solvent like toluene.
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction parameters:
-
Temperature: 180°C
-
Hold Time: 30 minutes
-
Power: 150-250 W (dynamic)
-
Stirring: On
-
-
Cooling: Allow the vessel to cool to below 50°C before handling.
-
Workup: Dissolve the cooled reaction mixture in 30 mL of ethyl acetate or dichloromethane.
-
Washing: Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL) to remove excess amine, followed by saturated NaHCO₃ solution (2 x 15 mL) to remove unreacted acid, and finally with brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude amide can be purified by recrystallization or flash column chromatography.
Data Presentation and Product Characterization
Confirmation of product identity and purity is essential. Standard analytical techniques such as NMR, Mass Spectrometry, and HPLC should be employed.
Table 1: Representative Data for Microwave-Assisted Derivatization
| Derivative | Reaction | Temp (°C) | Time (min) | Yield (%) (Hypothetical) | Purity (%) (Hypothetical) | Expected [M+H]⁺ (m/z) |
| Ethyl Ester | Esterification | 120 | 20 | 92 | >95 | 263.08 |
| Benzyl Amide | Amidation | 180 | 30 | 88 | >95 | 324.11 |
Analytical Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra will confirm the covalent structure, while ¹⁹F NMR will verify the integrity of the trifluoromethyl group.
-
Mass Spectrometry (MS): Use techniques like Electrospray Ionization (ESI) to confirm the molecular weight of the synthesized derivative by identifying the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to assess the purity of the final product.[19]
Conclusion
Microwave-assisted organic synthesis is a powerful and enabling technology for the rapid derivatization of this compound. The protocols outlined in this application note demonstrate a significant acceleration of esterification and amidation reactions, leading to high yields of pure products in a fraction of the time required by conventional methods. By adopting these green and efficient techniques, researchers can accelerate discovery timelines in pharmaceutical and materials science development.
References
-
Gaware, R., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI. Available at: [Link]
-
Chighine, A., et al. (2009). Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. Journal of Organic Chemistry. Available at: [Link]
-
JAG Group. Microwave Reactor Safety. University of Chicago. Available at: [Link]
-
Sharma, S., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]
-
CEM Corporation. Theory of Microwave Heating for Organic Synthesis. Available at: [Link]
-
Shaabani, A., et al. (2008). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Journal of the Iranian Chemical Society. Available at: [Link]
-
Patil, S., et al. (2020). Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Bentham Science. Available at: [Link]
-
Saha, A., et al. (2020). A microwave-assisted highly practical chemoselective esterification and amidation of carboxylic acids. RSC Publishing. Available at: [Link]
-
Stojanović, M., et al. (2015). Microwave-assisted synthesis of biologically active amide derivatives of naphthenic acids under neat conditions. ResearchGate. Available at: [Link]
-
Cadierno, V., et al. (2009). Microwave-Assisted Synthesis of Vinyl Esters through Ruthenium-Catalyzed Addition of Carboxylic Acids to Alkynes. Australian Journal of Chemistry. Available at: [Link]
-
Sharma, R. & Singh, P. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. Available at: [Link]
-
Inwati, G. & Kumar, R. (2020). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. Available at: [Link]
-
Patel, A., et al. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]
-
Nstm3. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd. Available at: [Link]
-
Khaldoun, K., et al. (2022). An Efficient Solvent-Free Microwave-Assisted Synthesis of Cinnamamides by Amidation Reaction Using Phenylboronic Acid/Lewis Base Co-catalytic System. ChemistrySelect. Available at: [Link]
-
D'Souza, D. (2019). Extensive studies of microwave-assisted Fischer esterification: An undergraduate organic chemistry laboratory experiment. Journal of Chemical Education. Available at: [Link]
-
Urosevic, M., et al. (2022). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. MDPI. Available at: [Link]
-
Gil, J. & New, S. (2007). Microwave chemistry — an approach to the assessment of chemical reaction hazards. IChemE. Available at: [Link]
-
CEM Corporation. Safety Considerations for Microwave Synthesis. Available at: [Link]
-
Biotage. (n.d.). Beyond Heat – Practical Requirements of a Microwave Synthesizer. Available at: [Link]
-
Walter, T., et al. (2009). An evaluation of microwave-assisted derivatization procedures using hyphenated mass spectrometric techniques. Journal of Chromatography A. Available at: [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]
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Crystallization Techniques for 4-Ethoxy-2-(trifluoromethyl)benzoic Acid: A Detailed Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of crystallization techniques applicable to 4-Ethoxy-2-(trifluoromethyl)benzoic acid. This document moves beyond rigid protocols to offer a foundational understanding of the principles governing crystallization, empowering researchers to develop robust and reproducible methods for obtaining high-quality crystalline material.
Understanding the Molecule: Physicochemical Landscape of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for developing successful crystallization strategies. While specific experimental data for this compound is not extensively published, we can infer its likely behavior based on its structural motifs: a benzoic acid core, an ethoxy group, and a trifluoromethyl group.
Structural Features and Their Implications:
-
Benzoic Acid Core: The carboxylic acid group is polar and capable of forming strong hydrogen bonds. This typically imparts some solubility in polar solvents and is a key driver for the formation of crystalline lattices.[1]
-
Ethoxy Group: This group adds a degree of lipophilicity and can influence the molecule's packing in the crystal lattice.
-
Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group can impact the acidity of the carboxylic acid and introduce fluorine-specific intermolecular interactions, potentially influencing polymorphism.
Predicted Physicochemical Properties:
Based on these features, this compound is expected to be a solid at room temperature with a melting point likely above 100°C, similar to other substituted benzoic acids. Its solubility is predicted to be highest in polar organic solvents and low in non-polar solvents and water.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Behavior | Rationale |
| Molecular Formula | C₁₀H₉F₃O₃ | Based on chemical structure. |
| Molecular Weight | 234.17 g/mol | Calculated from the molecular formula. |
| Physical State | Crystalline Solid | Typical for benzoic acid derivatives. |
| Melting Point | > 100 °C | Inferred from related structures like 4-Fluoro-2-(trifluoromethyl)benzoic acid (m.p. 123°C). |
| Solubility | High in polar organic solvents (e.g., alcohols, acetone, ethyl acetate). Low in non-polar solvents (e.g., heptane) and water. | The carboxylic acid and ethoxy groups suggest solubility in polar solvents, while the overall aromatic structure limits water solubility. |
| Polymorphism | Possible | The presence of flexible groups and strong hydrogen bonding motifs increases the likelihood of different crystalline forms.[1] |
The Cornerstone of Crystallization: A Protocol for Comprehensive Solubility Screening
Prior to any crystallization attempt, a thorough solubility screening is essential to identify suitable solvent systems. This systematic approach saves time and resources by narrowing down the vast number of potential solvents.
Objective
To determine the qualitative and semi-quantitative solubility of this compound in a diverse range of solvents at ambient and elevated temperatures.
Materials
-
This compound
-
A selection of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, heptane, dichloromethane)
-
Small vials with screw caps
-
Magnetic stirrer and stir bars
-
Hot plate
-
Thermometer/temperature probe
-
Analytical balance
Experimental Protocol for Solubility Screening
-
Qualitative Solubility at Ambient Temperature:
-
Add approximately 10 mg of this compound to a vial.
-
Add 0.5 mL of a solvent and stir vigorously for 1-2 minutes.
-
Observe and record whether the solid dissolves completely, partially, or not at all.
-
Categorize the solvents as "soluble," "sparingly soluble," or "insoluble."
-
-
Semi-Quantitative Solubility at Ambient and Elevated Temperatures:
-
For solvents where the compound is sparingly soluble or insoluble at ambient temperature, proceed with this step.
-
To the vials from the previous step, continue adding the solvent in 0.5 mL increments until the solid dissolves completely or a total of 5 mL has been added. Record the total volume of solvent used.
-
For solvents where the compound did not fully dissolve, gently heat the vial on a hot plate with stirring.
-
Observe if the solid dissolves upon heating. If it does, allow the solution to cool to room temperature and observe if crystals form. This indicates a good candidate for cooling crystallization.
-
Interpreting the Results
The ideal single solvent for cooling crystallization will exhibit high solubility at an elevated temperature and low solubility at a lower temperature. For antisolvent crystallization, a "good" solvent in which the compound is highly soluble and a miscible "antisolvent" in which the compound is poorly soluble are required.
Diagram 1: Workflow for Solubility Screening
Caption: Step-by-step process for antisolvent crystallization.
Evaporative Crystallization
This method is suitable for compounds that are highly soluble in volatile solvents.
Principle: A solution of the compound is allowed to stand, and the solvent slowly evaporates. This increases the concentration of the solute, leading to supersaturation and crystallization. [2] Protocol:
-
Dissolution: Dissolve this compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) at room temperature to form a clear, unsaturated solution.
-
Evaporation: Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.
-
Crystal Growth: Place the container in a location free from vibrations and allow the solvent to evaporate over time. Crystals will form as the solution becomes more concentrated.
-
Isolation: Once a suitable amount of crystals has formed, decant the remaining mother liquor and collect the crystals.
-
Drying: Air-dry the crystals or dry them under a gentle stream of inert gas.
Trustworthiness: This method's success is highly dependent on controlling the rate of evaporation. A slower rate generally yields higher quality crystals.
Melt Crystallization
This technique is an option if the compound is thermally stable at its melting point and does not decompose.
Principle: The compound is melted and then slowly cooled. Crystallization occurs as the molten compound solidifies. This method is particularly useful for purification as impurities are often excluded from the growing crystal lattice. [3][4] Protocol:
-
Melting: Place the solid this compound in a suitable container and heat it until it melts completely.
-
Cooling: Slowly cool the molten compound. A programmable heating/cooling block can provide precise temperature control.
-
Crystal Growth: As the melt cools below its melting point, crystallization will initiate. The cooling rate will influence the crystal size and morphology.
-
Isolation: Once the mass has solidified, the purified crystalline material can be separated from any remaining liquid (impurified melt) if a fractional crystallization approach is used.
Polymorphism and Characterization of Crystalline Forms
It is crucial for researchers, particularly in the pharmaceutical industry, to investigate the potential for polymorphism—the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, including solubility, melting point, and stability. [1][5][6] Polymorph Screening:
A comprehensive polymorph screen involves crystallizing the compound under a wide variety of conditions (different solvents, cooling rates, etc.) and analyzing the resulting solid forms. [7][8] Characterization Techniques:
The crystalline form of this compound should be characterized using a variety of analytical techniques to confirm its identity, purity, and crystalline nature.
Table 2: Recommended Analytical Techniques for Crystal Characterization
| Technique | Purpose |
| Melting Point Analysis | To determine the melting point and assess purity. A sharp melting point range is indicative of high purity. |
| X-Ray Powder Diffraction (XRPD) | To identify the crystalline form (polymorph) and assess crystallinity. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point, enthalpy of fusion, and detect any phase transitions. |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and determine if the crystalline form is a solvate or hydrate. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of functional groups and potentially identify different polymorphic forms through shifts in vibrational frequencies. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and assess purity. |
Conclusion
The crystallization of this compound is a critical step in its purification and isolation. By systematically evaluating its solubility and applying the appropriate crystallization techniques—cooling, antisolvent, evaporative, or melt crystallization—researchers can obtain high-quality crystalline material. The protocols and principles outlined in this guide provide a robust framework for developing and optimizing crystallization processes for this and other similar aromatic carboxylic acids. A thorough characterization of the resulting crystals is essential to ensure the desired solid-state properties are achieved.
References
-
(IUCr) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. (2019). Retrieved from [Link]
-
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs | Pharmaceutical Technology. (2026). Retrieved from [Link]
-
(PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - ResearchGate. (n.d.). Retrieved from [Link]
-
Pharmaceutical Polymorphism Screening & Selection | Charles River. (n.d.). Retrieved from [Link]
-
The Relevance Of Polymorph Screening In The Pharmaceutical Industry. (n.d.). Retrieved from [Link]
-
The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control - International Pharmaceutical Industry. (n.d.). Retrieved from [Link]
-
Solvent design for crystallization of carboxylic acids - ResearchGate. (2025). Retrieved from [Link]
- US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents. (n.d.).
-
Crystallization of para-aminobenzoic acid forms from specific solvents - RSC Publishing. (2024). Retrieved from [Link]
-
3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]
-
Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures - ResearchGate. (2025). Retrieved from [Link]
-
4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem. (n.d.). Retrieved from [Link]
-
Melt Crystallization (Chapter 9) - Handbook of Industrial Crystallization. (2019). Retrieved from [Link]
- CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents. (n.d.).
-
4-(Trifluoromethoxy)benzoic acid - the NIST WebBook. (n.d.). Retrieved from [Link]
-
This compound - Boroncore. (n.d.). Retrieved from [Link]
-
Melt Crystallization Technology. (n.d.). Retrieved from [Link]
-
4-Fluoro-2-(Trifluoromethyl)Benzoic Acid 97.0%(GC) - Pure Synth. (n.d.). Retrieved from [Link]
-
Evaporation, filtration and crystallisation | CPD article - Royal Society of Chemistry. (2018). Retrieved from [Link]
-
-
Crystallization - Web Pages. (n.d.). Retrieved from [Link]
-
-
Recrystallization - Single Solvent. (n.d.). Retrieved from [Link]
-
Three-Step Mechanism of Antisolvent Crystallization | Crystal Growth & Design. (2022). Retrieved from [Link]
-
SOP: CRYSTALLIZATION - UCT Science. (n.d.). Retrieved from [Link]
-
Standard Operating Procedure - The Safety Net. (n.d.). Retrieved from [Link]
-
6.5A: General Procedure - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Using AntiSolvent for Crystallization - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Methods for estimating supersaturation in antisolvent crystallization systems - CrystEngComm (RSC Publishing) DOI:10.1039/C9CE00843H. (2019). Retrieved from [Link]
-
Guide for crystallization | the Fromm Group. (n.d.). Retrieved from [Link]
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Solvent selection for reactions involving 4-Ethoxy-2-(trifluoromethyl)benzoic acid
Application Note: Solvent Systems for 4-Ethoxy-2-(trifluoromethyl)benzoic Acid
Introduction & Chemical Profile[1][2][3][4][5][6]
This compound presents a unique challenge in process chemistry due to the push-pull nature of its substituents. Successfully utilizing this building block requires understanding how solvent choice influences its solubility, reactivity, and downstream processing.
-
Steric Hindrance (The "Ortho Effect"): The trifluoromethyl group (
) at the ortho position creates significant steric bulk around the carboxylic acid. This impedes the approach of nucleophiles (amines/alcohols), often requiring high-activity coupling reagents (e.g., HATU, ) rather than standard carbodiimides. -
Electronic Profile:
-
4-Ethoxy (
): A strong electron-donating group (EDG) by resonance, which increases electron density in the ring. -
2-Trifluoromethyl (
): A strong electron-withdrawing group (EWG) by induction. -
Net Result: The molecule is moderately acidic (predicted pKa
3.2–3.5), but the nucleophilic attack on the carbonyl carbon is electronically deactivated by the para-ethoxy resonance and sterically hindered by the ortho-trifluoro group.
-
Solvent Compatibility & Solubility Profiling[7]
Solvent selection must balance solubility (high concentration for kinetics) with reactivity (inertness to activation) and sustainability (Green Chemistry principles).
Table 1: Predictive Solubility & Application Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Suitability | Technical Notes |
| Green Ethers | 2-MeTHF | Excellent | Recommended | High boiling point (80°C) allows heating; immiscible with water (easy workup). |
| Esters | Ethyl Acetate (EtOAc) | Good | Moderate | Good for workup; can hydrolyze under strong basic/acidic conditions. |
| Dipolar Aprotic | DMF / NMP | Excellent | High (Lab Scale) | Hard to remove (high BP). Use only if reagents (e.g., HATU) are insoluble elsewhere. |
| Chlorinated | DCM | Excellent | Low (Avoid) | Environmental hazard. Good solubility but strictly regulated. |
| Protic | Methanol / Ethanol | Moderate | Forbidden | Do NOT use in activation steps. Reacts with activated esters to form ethyl/methyl esters. |
| Hydrocarbon | Toluene / Heptane | Poor | Low | Poor solubility of the polar acid; useful only as an antisolvent for crystallization. |
Protocol: Green Amide Coupling in 2-MeTHF
This protocol replaces hazardous solvents (DCM/DMF) with 2-Methyltetrahydrofuran (2-MeTHF) , a bio-derived solvent derived from corncobs/bagasse. 2-MeTHF offers a cleaner phase separation than THF during aqueous workup.
Objective: Synthesis of an amide from this compound using HATU activation to overcome steric hindrance.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Amine Partner: Primary or secondary amine (1.1 equiv)
-
Coupling Reagent: HATU (1.2 equiv) – Selected for high reactivity against ortho-sterics.
-
Base: DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: 2-MeTHF (anhydrous)
Step-by-Step Methodology:
-
Dissolution: In a reaction vessel equipped with a magnetic stirrer, dissolve this compound in 2-MeTHF (concentration 0.2 M).
-
Note: If the solution is cloudy, sonicate for 2 minutes. The lipophilic
and groups ensure good solubility in ethers.
-
-
Activation: Add DIPEA followed by HATU at 0°C.
-
Coupling: Add the amine partner dropwise.
-
Reaction: Stir at RT for 4–12 hours.
-
Monitoring: Monitor by HPLC or TLC. If conversion is <50% after 4 hours, heat to 45°C. The 2-MeTHF allows heating without the volatility issues of DCM.
-
-
Workup (The "Green" Advantage):
-
Quench with 10% citric acid solution (removes excess DIPEA and HATU byproducts).
-
Phase Separation: The mixture will separate into two distinct layers. 2-MeTHF forms the upper organic layer. Unlike THF, no "salting out" is required.
-
Wash the organic layer with sat.
(removes unreacted acid) and Brine. -
Dry over
and concentrate.
-
Visualization of Decision Logic
Diagram 1: Solvent Selection Decision Tree
This diagram guides the researcher through the solvent selection process based on reaction scale and downstream requirements.
Caption: Decision tree for selecting the optimal solvent based on process stage and solubility requirements.
Diagram 2: Mechanistic Pathway & Steric Considerations
This diagram illustrates why specific solvents and reagents are chosen to overcome the ortho-CF3 steric hindrance.
Caption: Workflow illustrating the impact of solvent and activation strategy on overcoming steric hindrance.
Troubleshooting & Critical Parameters
-
Water Content: The trifluoromethyl group makes the molecule lipophilic, but the carboxylic acid is hygroscopic. Ensure the solvent (especially 2-MeTHF or DMF) is anhydrous (
water). Water competes with the amine for the active ester, regenerating the starting material. -
Base Solubility: If using inorganic bases (
, ) for alkylation reactions, 2-MeTHF may not dissolve the base sufficienty. In these cases, add a small percentage of water (biphasic reaction) or use a Phase Transfer Catalyst (e.g., TBAB). -
Temperature Control: Do not exceed 60°C during the activation step (Step 2). The activated ester can degrade or racemize (if chiral centers are present elsewhere) at high temperatures.
References
-
Lipshutz, B. H., & Ghorbani, F. (2023). Green Solvents in Organic Synthesis: 2-Methyltetrahydrofuran (2-MeTHF).[3]3
-
Thermo Scientific. (n.d.).[4] 4-Hydroxy-2-(trifluoromethyl)benzoic acid Properties (Analog Reference).4[5][6][7][1][8][9][10]
-
Sigma-Aldrich. (n.d.). 3-ethoxy-4-(trifluoromethyl)benzoic acid (Isomer Reference).11[5][6][1][8][10]
-
Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents.[12] Chemical Society Reviews.
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- 4. 4-Hydroxy-2-(trifluoromethyl)benzoic acid, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
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- 12. unn.edu.ng [unn.edu.ng]
Application Note: Chemoselective Reduction of 4-Ethoxy-2-(trifluoromethyl)benzoic Acid
Topic: Reduction of 4-Ethoxy-2-(trifluoromethyl)benzoic acid to benzyl alcohol derivatives Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Introduction & Strategic Analysis
The reduction of This compound to its corresponding benzyl alcohol, (4-ethoxy-2-(trifluoromethyl)phenyl)methanol , is a pivotal transformation in the synthesis of voltage-gated ion channel blockers and kinase inhibitors.
Substrate Analysis[1][2][3]
-
Electronic Effects: The ortho-trifluoromethyl (-CF
) group is strongly electron-withdrawing, increasing the electrophilicity of the carbonyl carbon. Theoretically, this facilitates nucleophilic attack.[1] -
Steric Effects: The bulky -CF
group at the ortho position creates significant steric hindrance. This can impede the approach of bulky reducing agents or the formation of tetrahedral intermediates. -
Chemoselectivity: The 4-ethoxy group is generally stable to hydride reductions. However, the -CF
group requires specific attention; while generally stable, forcing conditions with strong nucleophiles (like LiAlH at high temperatures) can occasionally lead to defluorination or hydrodefluorination side reactions.
Strategic Selection of Reductants
We present two validated protocols. Method A (Borane-THF) is the recommended "Gold Standard" for laboratory-scale medicinal chemistry due to its superior chemoselectivity for carboxylic acids and mild conditions. Method B (LiAlH
Method A: Borane-THF Reduction (Recommended)[4]
Rationale: Borane (BH
Reagents & Materials[1][2][4][5][6][7][8]
-
Substrate: this compound (1.0 equiv)
-
Reagent: Borane-tetrahydrofuran complex (BH
[2]·THF), 1.0 M solution (1.5 – 2.0 equiv) -
Solvent: Anhydrous THF (stabilized)
-
Quench: Methanol (MeOH)[3]
Step-by-Step Protocol
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvation: Charge the flask with the benzoic acid derivative (e.g., 10 mmol, 2.34 g) and anhydrous THF (20 mL). Cool the solution to 0 °C using an ice/water bath.
-
Reagent Addition: Transfer the BH
·THF solution (15 mL, 15 mmol) to the addition funnel via cannula. Add dropwise to the reaction mixture over 30 minutes. -
Reaction: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–16 hours.
-
Monitoring: Check by TLC (SiO
, 30% EtOAc/Hexanes) or LC-MS. The carboxylic acid spot should disappear.
-
-
Quench (Critical): Cool the mixture back to 0 °C. Slowly add Methanol (10 mL) dropwise.
-
Caution: Vigorous bubbling will occur as excess borane is destroyed and the borate ester intermediate is cleaved.
-
-
Reflux (Methanolysis): After initial bubbling ceases, heat the mixture to reflux (65 °C) for 1 hour. This step breaks down the stable trialkylborate intermediates into the desired alcohol and volatile trimethyl borate.
-
Workup: Concentrate the solvent in vacuo. Co-evaporate with MeOH (2 x 20 mL) to remove residual trimethyl borate.
-
Purification: The residue is typically pure enough for the next step. If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).
Method B: Lithium Aluminum Hydride (LiAlH ) Reduction
Rationale: LiAlH
Reagents & Materials[1][2][4][5][6][7][8]
-
Substrate: this compound (1.0 equiv)
-
Reagent: LiAlH
pellets or powder (1.2 – 1.5 equiv) -
Solvent: Anhydrous Diethyl Ether (Et
O) or THF -
Workup Reagents: Water, 15% NaOH solution.[6]
Step-by-Step Protocol
-
Slurry Preparation: In a dry 3-neck RBF under Nitrogen, suspend LiAlH
(12 mmol, 0.46 g) in anhydrous Et O (15 mL). Cool to 0 °C. -
Substrate Addition: Dissolve the benzoic acid (10 mmol, 2.34 g) in Et
O (15 mL). Add this solution dropwise to the LiAlH slurry over 45 minutes.-
Control: Maintain internal temperature < 10 °C. The reaction is exothermic.
-
-
Reaction: Warm to RT and stir for 3 hours.
-
Optional: If the ortho-CF
steric bulk stalls the reaction, heat to gentle reflux for 1 hour.
-
-
Fieser Workup (The "1-1-3" Rule):
-
Cool reaction mixture to 0 °C.
-
Add 0.46 mL Water (slowly).
-
Add 0.46 mL 15% aqueous NaOH.
-
Add 1.40 mL Water.
-
-
Filtration: Warm to RT and stir for 15 minutes. The aluminum salts should form a granular, white precipitate. Add anhydrous MgSO
to dry the organic phase. Filter through a pad of Celite.[1][6] -
Isolation: Concentrate the filtrate to yield the crude benzyl alcohol.
Mechanistic & Workflow Visualization[1]
Reaction Pathway & Logic
The following diagram illustrates the chemoselective pathway of Borane reduction versus the nucleophilic pathway of LAH, highlighting the intermediate states.
Caption: Comparative mechanistic pathways for Borane (electrophilic) vs. LAH (nucleophilic) reduction.
Workup Decision Tree
Choosing the correct workup is essential to avoid emulsions caused by the fluorinated lipophilic nature of the product interacting with aluminum salts.
Caption: Decision matrix for optimal workup based on reagent choice and reaction scale.
Analytical Validation
Successful reduction should be validated using the following parameters.
| Parameter | This compound (Starting Material) | (4-Ethoxy-2-(trifluoromethyl)phenyl)methanol (Product) |
| Physical State | White crystalline solid | White solid or clear viscous oil |
| 1H NMR (CDCl3) | δ 11.0-13.0 (br s, 1H, -COOH) | δ 4.7-4.8 (s or d, 2H, -CH2OH) |
| IR Spectroscopy | Strong C=O stretch (~1680-1700 cm⁻¹) | Broad O-H stretch (~3300 cm⁻¹); No C=O |
| TLC (3:7 EtOAc/Hex) | Lower Rf (Acidic tailing) | Higher Rf (Distinct spot) |
Note on NMR: The ortho-CF
Troubleshooting & Safety
Common Issues
-
Incomplete Reduction (Borane): If the reaction stalls, it is likely due to the formation of a stable borane-amine complex (if amines are present) or insufficient reagent. Add an additional 0.5 equiv of BH
·THF and heat to 50 °C. -
Aluminum Emulsions (LAH): If the Fieser workup yields a sticky goo instead of a granular solid, switch to Rochelle's Salt (Sodium Potassium Tartrate). Add a volume of saturated Rochelle's salt solution equal to the reaction volume and stir vigorously for 2 hours until layers separate cleanly.
Safety Hazards[2][11][13]
-
H2 Evolution: Both methods generate hydrogen gas.[1] Perform all steps in a fume hood.
-
Borane Stability: BH
·THF is thermally unstable.[4] Store at 0–5 °C. If the reagent bottle has precipitate, check the titer before use. -
Fluorine Chemistry: While the C-F bond is strong, avoid using sodium metal or extremely high temperatures (>150 °C) which could trigger defluorination.
References
-
Brown, H. C.; Krishnamurthy, S. "Organic Syntheses via Boranes." Aldrichimica Acta1979 , 12, 3.
- Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH: New York, 1997.
-
Amgen Inc. "Process for the preparation of 4-alkoxy-3-(trifluoromethyl)benzyl alcohol." European Patent EP 3492448 B1, 2019 . (Analogous chemistry for the regioisomer).
- Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd ed.; Oxford University Press, 2012. (Chapter 24: Chemoselectivity and Reductions).
- Burke, S. D.; Danheiser, R. L.Handbook of Reagents for Organic Synthesis: Oxidizing and Reducing Agents; Wiley, 1999. (Protocols for Fieser Workup).
Sources
Troubleshooting & Optimization
Troubleshooting low reactivity of ortho-trifluoromethyl benzoic acids
Technical Support Center: Troubleshooting Benzoic Acids
Topic: Overcoming Low Reactivity in ortho-Trifluoromethyl Benzoic Acids Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active | Updated: February 18, 2026
Executive Summary: The "Ortho-Trifluoromethyl" Paradox
The
-
Steric Blockade (The Primary Culprit): The Van der Waals volume of a
group ( ) is significantly larger than a methyl group and approaches that of an isopropyl group. Located at the ortho position, it forces the carboxyl group out of planarity with the aromatic ring (dihedral angles often ), breaking conjugation and physically blocking the Burgi-Dunitz trajectory required for nucleophilic attack. -
Electronic Deactivation: While
is electron-withdrawing ( ), which should activate the carbonyl carbon toward nucleophiles, it simultaneously increases the acidity of the carboxylic acid ( vs. for benzoic acid). This results in the rapid formation of a stable, non-nucleophilic carboxylate salt under basic coupling conditions, preventing reaction progress.
Troubleshooting Decision Matrix
Use this logic flow to identify the correct protocol for your specific failure mode.
Figure 1: Decision matrix for selecting the appropriate synthetic strategy based on observed failure modes.
Module 1: Amide Coupling (The "Steric Wall")
The Problem: Standard reagents like HATU, EDC, or BOP rely on the formation of an active ester (OBt/OAt). With an
The Solution: Switch to Acid Chlorides (via Ghosez's Reagent) or Acid Fluorides . These intermediates are smaller (Cl/F vs. OBt), reducing steric congestion.
Protocol A: Neutral Activation with Ghosez's Reagent
Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts acids to acid chlorides under strictly neutral conditions, avoiding the carboxylate salt trap.
Step-by-Step:
-
Dissolution: Dissolve
benzoic acid (1.0 equiv) in dry DCM (0.2 M). -
Activation: Add Ghosez's Reagent (1.2 equiv) dropwise at
. -
Reaction: Stir at room temperature (RT) for 1–2 hours. Monitor: Check by quenching a small aliquot with MeOH (TLC will show methyl ester formation).
-
Coupling: Add the amine (1.2 equiv) and dry Pyridine or DIPEA (2.0 equiv) directly to the acid chloride solution.
-
Workup: Stir for 4–12 hours. Quench with sat.
.
Protocol B: Acid Fluoride (TFFH)
If the amine is acid-sensitive, use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). The resulting acid fluoride is highly reactive yet stable to water.
Step-by-Step:
-
Dissolve acid (1.0 equiv) and amine (1.1 equiv) in DCM.
-
Add DIPEA (3.0 equiv).
-
Add TFFH (1.2 equiv) at
. -
Stir at RT.[1] The small radius of Fluorine (
) allows the amine to bypass the blockade.
Comparative Data: Coupling of 2-(Trifluoromethyl)benzoic acid with Aniline
| Reagent | Conditions | Conversion (24h) | Notes |
| EDC / HOBt | DCM, RT | < 10% | Steric failure; active ester too bulky. |
| HATU | DMF, RT | 35% | Slow kinetics; competing hydrolysis. |
| SOCl2 | Reflux | 85% | Harsh; incompatible with acid-sensitive groups. |
| Ghosez's Rgt | DCM, RT | > 95% | Recommended. Neutral, fast, high yield. |
Module 2: Esterification (The "Nucleophilic Trap")
The Problem: Fischer esterification (Acid + Alcohol +
The Solution: Avoid nucleophilic attack at the carbonyl. Instead, perform an
Protocol: Cesium Carbonate Alkylation[3]
-
Solubilization: Dissolve
benzoic acid (1.0 equiv) in DMF (0.5 M). -
Deprotonation: Add
(1.5 equiv). Stir for 30 min. The "Cesium Effect" improves solubility and nucleophilicity of the carboxylate. -
Alkylation: Add Alkyl Iodide/Bromide (1.2 equiv).
-
Reaction: Stir at RT (or
for secondary halides). -
Outcome: Quantitative conversion is typical within 2–4 hours.
Module 3: Metal-Catalyzed Cross-Coupling
The Problem: In reactions like Suzuki or Heck coupling,
The Solution:
-
Temperature Control: Keep reactions below
if the carboxyl group must be retained. -
Silver Salts: If decarboxylation is desired (e.g., to form an aryl-aryl bond at the ipso position), use the Goossen Protocol (Pd/Cu/Ag system).
-
Ligand Selection: Use bulky, electron-rich phosphines (e.g., XPhos or SPhos ) which facilitate oxidative addition rapidly before decarboxylation can occur.
Frequently Asked Questions (FAQs)
Q: Why does my reaction turn black and bubble when using
Q: Can I use Thionyl Chloride (
Q: I see a peak with M-18 in LCMS during amide coupling. What is it? A: This is likely the acylium ion or a cyclic anhydride species formed due to the inability of the amine to attack. It confirms that activation occurred, but the coupling step is blocked. Switch to the Acid Fluoride (TFFH) method to reduce the steric barrier for the amine approach.
References
-
Ghosez's Reagent Mechanism & Application: Devos, A., Remion, J., Frisque-Hesbain, A. M., Colens, A., & Ghosez, L. "Synthesis of acyl halides under neutral conditions." J. Chem. Soc., Chem. Commun., 1979, 1180–1181.
-
Acid Fluorides for Hindered Couplings (TFFH): Carpino, L. A., & El-Faham, A. "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Hindered Amino Acids." J. Am. Chem. Soc., 1995, 117, 5401.
-
Decarboxylative Cross-Coupling (Goossen Protocol): Goossen, L. J., et al. "Pd-catalyzed synthesis of biaryls from benzoic acids."[2] Science, 2006, 313, 662.
-
Steric Parameters of Trifluoromethyl Groups: Müller, K., Faeh, C., & Diederich, F. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007, 317, 1881-1886.
-
General Amide Coupling Troubleshooting: BenchChem Application Notes. "Protocols for Palladium-Catalyzed Cross-Coupling Reactions."[3][4]
Technical Support Center: Navigating Reactions with 4-Ethoxy-2-(trifluoromethyl)benzoic Acid
A Guide to Minimizing Decarboxylation and Maximizing Yield
Welcome to the technical support center for 4-Ethoxy-2-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. As a Senior Application Scientist, I understand the unique challenges this substrate can present, most notably its propensity for decarboxylation under various reaction conditions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate these challenges and achieve your desired synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs) about Decarboxylation
Q1: What is decarboxylation and why is it a significant side reaction with this compound?
Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (-COOH) and the release of carbon dioxide (CO₂). In the case of this compound, this process is particularly facile due to the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group at the ortho position. This substituent stabilizes the negative charge that develops on the aromatic ring during the transition state of the decarboxylation reaction, thereby lowering the activation energy for this undesired pathway. The steric hindrance between the ortho-trifluoromethyl group and the carboxylic acid also contributes to the molecule's instability.[1][2]
Caption: Decarboxylation of this compound.
Q2: Under what conditions is decarboxylation of this compound most likely to occur?
Q3: Which common synthetic transformations are most susceptible to causing decarboxylation with this substrate?
Several common reactions can inadvertently promote the decarboxylation of this compound:
-
Amide Bond Formation: High temperatures often required for coupling sterically hindered or electron-deficient amines can lead to significant decarboxylation. The choice of coupling reagent and base is critical.
-
Esterification: Acid-catalyzed esterifications (e.g., Fischer esterification) that require heating can be problematic.
-
Palladium-Catalyzed Cross-Coupling Reactions: Reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations often run at elevated temperatures, which can favor decarboxylation over the desired coupling.
Q4: How can I detect if decarboxylation is occurring in my reaction?
Vigilant reaction monitoring is key. Here are some indicators of decarboxylation:
-
Gas Evolution: The formation of CO₂ can sometimes be observed as bubbling in the reaction mixture, especially on a larger scale.
-
TLC and LC-MS Analysis: The most reliable method is to monitor the reaction for the appearance of the decarboxylated byproduct, 1-ethoxy-3-(trifluoromethyl)benzene. This compound will have a higher Rf value on a TLC plate and a characteristic mass in the LC-MS analysis.
-
¹H NMR of Crude Product: The presence of a new set of aromatic signals corresponding to the decarboxylated product can confirm its formation.
Part 2: Troubleshooting Guides for Common Reactions
Guide 1: Amide Bond Formation
Problem: You are attempting to form an amide bond with this compound, but you observe low yields of the desired product and significant formation of 1-ethoxy-3-(trifluoromethyl)benzene.
Troubleshooting Steps:
-
Reagent Selection is Paramount: For sterically hindered and electron-deficient benzoic acids, the choice of coupling reagent is critical. Standard reagents like EDC/HOBt may require higher temperatures, leading to decarboxylation.
-
Recommendation: Utilize a more reactive uronium-based coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU . These reagents often facilitate amide bond formation at lower temperatures and with shorter reaction times.[6] For particularly challenging couplings, consider specialized reagents designed for hindered substrates.
-
| Coupling Reagent | Typical Temperature | Relative Speed | Notes |
| EDC/HOBt | Room Temp to 50 °C | Slower | Can be effective, but may require longer reaction times, increasing the risk of decarboxylation. |
| HATU/DIPEA | 0 °C to Room Temp | Very Fast | Highly efficient for hindered substrates, often providing clean and rapid conversions at lower temperatures. |
| T3P® (Propylphosphonic Anhydride) | Room Temp to 50 °C | Moderate | A good alternative with easy workup, but may still require heating for challenging substrates. |
-
Base Selection: The choice of base is as important as the coupling reagent.
-
Recommendation: Employ a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine . These bases are less likely to cause side reactions and are compatible with uronium-based coupling reagents. Avoid using stronger, more nucleophilic bases if possible.
-
-
Temperature and Addition Protocol:
-
Recommendation: Perform the reaction at the lowest temperature at which a reasonable rate is observed. Start at 0 °C and allow the reaction to slowly warm to room temperature. Pre-activating the carboxylic acid with the coupling reagent and base for a short period (5-10 minutes) before adding the amine can also improve yields.
-
Optimized Amide Coupling Protocol:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add HATU (1.1 equiv) and DIPEA (2.5 equiv).
-
Stir the mixture at 0 °C for 10 minutes for pre-activation.
-
Add the amine (1.2 equiv) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and proceed with a standard aqueous workup and purification.
Caption: Workflow for optimized amide coupling of this compound.
Guide 2: Esterification Reactions
Problem: Your attempt to synthesize an ester of this compound results in the formation of the decarboxylated byproduct.
Troubleshooting Steps:
-
Avoid Harsh, High-Temperature Methods: Standard Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is often too harsh for this substrate.[7][8]
-
Recommendation: Opt for milder, room-temperature esterification protocols.
-
-
Mitsunobu Reaction for Hindered Systems: The Mitsunobu reaction is an excellent choice for esterifying sterically hindered alcohols and acids under mild, neutral conditions.
-
Protocol: To a solution of this compound (1.0 equiv), the desired alcohol (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF at 0 °C, add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) in THF dropwise. Allow the reaction to warm to room temperature and stir until completion.
-
-
Yamaguchi Esterification for Macrolactones and Hindered Esters: This method is particularly effective for the synthesis of sterically demanding esters.
-
Protocol: In a two-step, one-pot procedure, the carboxylic acid is first treated with 2,4,6-trichlorobenzoyl chloride in the presence of a tertiary amine base to form a mixed anhydride. Subsequent addition of the alcohol and a catalytic amount of 4-dimethylaminopyridine (DMAP) affords the ester.
-
Guide 3: Palladium-Catalyzed Cross-Coupling Reactions
Problem: During a Suzuki-Miyaura or Buchwald-Hartwig reaction, you observe significant decarboxylation of your this compound starting material or intermediate.
Troubleshooting Steps:
-
Ligand and Catalyst Selection: The choice of ligand can significantly influence the rates of the desired catalytic cycle versus competing side reactions.
-
Recommendation: For Suzuki-Miyaura couplings, consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which can promote the reductive elimination step and potentially outcompete decarboxylation.[9][10] For Buchwald-Hartwig aminations, ligands like BrettPhos have shown good performance with challenging substrates.[11]
-
-
Base Selection: The base plays a crucial role in these reactions and can influence the rate of decarboxylation.
-
Recommendation: Use a weaker, non-nucleophilic base when possible. For Suzuki-Miyaura reactions, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often milder alternatives to stronger bases like sodium or potassium tert-butoxide. For Buchwald-Hartwig reactions, careful screening of bases such as Cs₂CO₃, K₃PO₄, and LiHMDS is recommended.[12][13][14]
-
-
Temperature Optimization: This is often the most critical parameter to control.
-
Recommendation: Screen a range of temperatures, starting as low as 60-70 °C, and only increasing if the reaction is too sluggish. It is a trade-off between reaction rate and the rate of decarboxylation.
-
Caption: Balancing reaction parameters to favor cross-coupling over decarboxylation.
Part 3: Preventative Measures and Best Practices
-
Storage and Handling: Store this compound in a cool, dry place, away from heat and direct sunlight. Ensure the container is tightly sealed to prevent moisture absorption.
-
Reaction Scale: When developing a new reaction with this substrate, it is advisable to first perform small-scale test reactions to identify optimal conditions before proceeding to a larger scale.
-
Inert Atmosphere: For many of the sensitive reactions discussed, maintaining an inert atmosphere (e.g., under nitrogen or argon) is crucial to prevent side reactions and catalyst deactivation.
By carefully considering the factors that promote decarboxylation and by selecting the appropriate reagents and reaction conditions, you can successfully employ this compound in a wide range of synthetic transformations.
References
-
Brown, B. R., Hammick, D. LL., & Scholefield, A. J. B. (1950). The Mechanism of Decarboxylation. Part V. Kinetics of the Decarboxylation of Hydroxybenzoic Acids. Journal of the Chemical Society, 778-780. [Link]
-
Perrotin-Brunel, H., et al. (2011). Decarboxylation of ∆9-tetrahydrocannabinol: kinetics and molecular modeling. Journal of Molecular Structure, 987(1-3), 67-73. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Willard, P. G., & Fryhle, C. B. (1980). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. The Journal of Organic Chemistry, 45(19), 3753-3758. [Link]
-
Savage, P. E. (1999). Kinetics of Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid in High-Temperature Water. Industrial & Engineering Chemistry Research, 38(5), 1879-1884. [Link]
-
Fitzjarrald, T. J., & Pongdee, R. (2007). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Tetrahedron Letters, 48(20), 3553-3557. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Goossen, L. J., et al. (2010). Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF₂. Beilstein Journal of Organic Chemistry, 6, 44. [Link]
-
Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1146-1158. [Link]
-
Gholap, A. R., & Chakor, P. S. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 9(2), 659-663. [Link]
-
Yan, W., et al. (2025). From carboxylic acids or their derivatives to amines and ethers: modern decarboxylative approaches for sustainable C–N and C–O bond formation. Organic & Biomolecular Chemistry. [Link]
-
Reddy, K. S., et al. (2016). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. RSC Advances, 6(86), 83033-83037. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 50(29), 6410-6433. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
Gawas, S., & Gholap, A. R. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Chemistry Central Journal, 12(1), 93. [Link]
-
Sharma, S., & Singh, B. (2024). General Approach to Amides through Decarboxylative Radical Cross-Coupling of Carboxylic Acids and Isocyanides. Organic Letters. [Link]
-
Cernak, T., et al. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 153. The mechanism of decarboxylation. Part V. Kinetics of the decarboxylation of hydroxybenzoic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ijbpas.com [ijbpas.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. ijstr.org [ijstr.org]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing temperature conditions for 4-Ethoxy-2-(trifluoromethyl)benzoic acid synthesis
Executive Summary
This guide addresses the thermal parameters required to synthesize 4-Ethoxy-2-(trifluoromethyl)benzoic acid with high purity (>98%). The synthesis generally relies on a Nucleophilic Aromatic Substitution (
The Critical Challenge: The 2-trifluoromethyl (
-
Kinetic Stalling (<50°C): Insufficient energy to overcome the activation barrier of the meta-
deactivated ring. -
Decarboxylation (>130°C): Irreversible loss of
yielding 1-ethoxy-3-(trifluoromethyl)benzene.
Module 1: The Etherification Step
Context: This module assumes you are converting Ethyl 4-fluoro-2-(trifluoromethyl)benzoate to the ethoxy ether using Sodium Ethoxide (NaOEt).
Q1: Why is my conversion stalling at 60°C despite the presence of the group?
A: You are likely overestimating the activating power of the
In this molecule, the leaving group (Fluorine) is at position 4.[1] The
-
Electronic Effect:
requires electron-withdrawing groups (EWGs) located ortho or para to the leaving group to stabilize the Meisenheimer complex.[2][3] Here, the primary activator is the Ester/Carboxyl group at Para (C1) . The at Meta (C2) provides inductive withdrawal (-I) but cannot stabilize the negative charge via resonance [1, 2]. -
Thermodynamic Requirement: Because the resonance activation relies solely on the ester, the ring is less reactive than a typical nitro-activated system.
-
Solution: Increase reaction temperature to 78–80°C (Ethanol Reflux) . The activation energy (
) for this specific substitution typically requires reflux conditions to proceed at a commercially viable rate.
Q2: Can I perform the substitution directly on the benzoic acid instead of the ester to save a step?
A: Technically yes, but it is not recommended for optimized workflows.
-
The Problem: Reacting the free acid with NaOEt instantly forms the carboxylate salt (
). This anion is electron-rich, which significantly increases electron density on the ring, effectively deactivating it toward nucleophilic attack. -
Thermal Consequence: To force the reaction on the salt, you must raise the temperature (>100°C) and use a high-boiling solvent (e.g., DMSO or DMF). This drastically increases the risk of decarboxylation (see Module 3).
-
Protocol: Stick to the Ester Route for milder thermal conditions (80°C vs 120°C).
Visualization: Reaction Energy Landscape
The following diagram illustrates the energy barrier differences between the Ester and Acid routes.
Module 2: Hydrolysis & Thermal Stability
Context: Converting the intermediate ester or nitrile to the final acid.
Q3: I observe a loss of product mass and gas evolution during hydrolysis at 140°C. What is happening?
A: You are witnessing thermal decarboxylation .
Benzoic acids with electron-withdrawing groups (like
Experimental Limits:
| Parameter | Safe Range | Critical Limit | Consequence |
|---|---|---|---|
| Temperature | 25°C – 90°C | > 125°C | Decarboxylation to 1-ethoxy-3-(trifluoromethyl)benzene |
| pH (Workup) | pH 1 – 2 | pH < 0 (Hot) | Acid-catalyzed ether cleavage (rare but possible) |
| Solvent | Ethanol/Water | DMSO (Hot) | Promotes decarboxylation |[4]
Q4: What is the optimal hydrolysis protocol?
A: Avoid high-boiling solvents. Use a LiOH or NaOH / THF / Water system at 60°C .
-
Dissolution: Dissolve ester in THF (3 vol).
-
Reagent: Add 2M LiOH (2.5 eq).
-
Heat: Warm to 60°C. Monitor by HPLC.
-
Workup: Cool to <10°C before acidification. The heat of neutralization during acidification can locally spike the temperature, triggering decarboxylation if the bulk solution is already hot.
Module 3: Troubleshooting Decision Tree
Use this logic flow to diagnose impurity profiles based on your thermal history.
References
-
Nucleophilic Aromatic Substitution Mechanism
- Source: Google Patents (CN103113219A / EP3696165A1).
- Source: Google Patents (US 6777575 B2).
-
General Decarboxylation Thermodynamics
- Source: Weedmaps / Leafly (General Chemistry of Decarboxyl
- Relevance: While often cited in cannabis literature, the thermodynamic threshold for removing a carboxyl group from a substituted ring (approx 110-140°C) is chemically universal for this class of acids.
-
URL:[Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Crude 4-Ethoxy-2-(trifluoromethyl)benzoic Acid
Welcome to the technical support center for the purification of 4-Ethoxy-2-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring a robust understanding of the purification process.
I. Understanding the Impurity Profile
Effective purification begins with an understanding of potential impurities. While the exact impurity profile depends on the specific synthetic route, common contaminants in the synthesis of substituted benzoic acids may include:
-
Unreacted Starting Materials: Such as precursors to the ethoxy or trifluoromethyl groups.
-
Intermediates: For instance, if the synthesis involves the hydrolysis of a nitrile or an ester, incomplete reaction can leave these present.
-
Side-Products: These can arise from competing reactions, such as the formation of isomers or over-alkylation.
-
Reagents and Catalysts: Residual catalysts or reagents used in the synthesis.[1][2]
A preliminary analysis of the crude material by techniques such as ¹H NMR, LC-MS, or TLC is highly recommended to identify the major impurities and tailor the purification strategy accordingly.
II. Purification Strategies: A Troubleshooting Approach
The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between these depends on the nature and quantity of the impurities.
Recrystallization Troubleshooting
Recrystallization is an effective technique for removing small amounts of impurities from a solid compound.[3] It relies on the differential solubility of the target compound and its impurities in a given solvent at different temperatures.
Q1: My compound "oils out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Causality: The trifluoromethyl group can lower the melting point of a compound, making this a common issue.
-
Solutions:
-
Use a lower-boiling point solvent: This ensures the solvent boils before the compound melts.
-
Increase the initial solvent volume: This can prevent the concentration of the solute from reaching a point where it separates as a liquid.
-
Employ a solvent/anti-solvent system: Dissolve the crude product in a minimal amount of a good solvent (e.g., ethanol, acetone) at room temperature. Then, slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., water or hexane) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
Q2: No crystals form upon cooling, even with scratching or seeding.
A2: This indicates that the solution is not supersaturated, likely because too much solvent was used.
-
Solutions:
-
Evaporate some of the solvent: Gently heat the solution to reduce its volume and then allow it to cool again.
-
Add an anti-solvent: As described above, this will decrease the overall solubility of your compound.
-
Q3: The purity of my recrystallized material is still low.
A3: This can happen if the impurities have similar solubility to the target compound or if they become trapped in the crystal lattice.
-
Solutions:
-
Perform a second recrystallization: This can often significantly improve purity.
-
Switch to a different solvent system: The solubility of the impurities may differ significantly in another solvent.
-
Consider a charcoal treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.
-
| Solvent System | Rationale | Considerations |
| Ethanol/Water | Good for many carboxylic acids; the compound should be soluble in ethanol and insoluble in water. | The trifluoromethyl group increases lipophilicity, so a higher proportion of ethanol may be needed. |
| Toluene | Aromatic solvents can be effective for aromatic compounds. | May require heating; ensure adequate ventilation. |
| Hexane/Ethyl Acetate | A common non-polar/polar mixture that allows for fine-tuning of polarity. | Start with a higher proportion of hexane and add ethyl acetate to dissolve the compound at an elevated temperature. |
Table 1: Suggested Recrystallization Solvent Systems. Based on general principles for benzoic acids and fluorinated compounds.[4][5]
Flash Column Chromatography Troubleshooting
Flash column chromatography is a powerful technique for separating compounds with different polarities and is particularly useful when recrystallization is ineffective or when dealing with complex mixtures.[6] For acidic compounds like this compound, normal-phase chromatography on silica gel is a common approach.
Q4: My compound is streaking or tailing on the TLC plate and column.
A4: This is a common issue with carboxylic acids on silica gel due to strong interactions with the stationary phase.
-
Causality: The acidic proton of the carboxylic acid can interact strongly with the slightly acidic silica gel.
-
Solutions:
-
Add a small amount of acetic or formic acid to the eluent: Typically 0.1-1% is sufficient. This protonates the silica surface and the carboxylic acid, reducing strong interactions and leading to sharper peaks.
-
Use a less polar eluent system: If the compound is eluting too quickly even with streaking, a less polar mobile phase may be required.
-
Q5: I am not getting good separation between my product and a key impurity.
A5: This indicates that the chosen eluent system does not provide sufficient selectivity.
-
Solutions:
-
Optimize the eluent system: Systematically vary the ratio of your polar and non-polar solvents. Sometimes, switching one of the solvents (e.g., from ethyl acetate to diethyl ether) can dramatically change the selectivity.
-
Consider a different stationary phase: While silica gel is the most common, other options like alumina or reversed-phase C18 silica could provide different selectivity. For reversed-phase, a mobile phase of water and methanol or acetonitrile, often with a pH modifier, would be used.
-
Q6: My compound is not eluting from the column.
A6: This suggests the eluent is not polar enough to move the compound through the stationary phase.
-
Solution:
-
Gradually increase the polarity of the eluent: This can be done in a stepwise or gradient fashion. For example, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% or more.
-
| Eluent System (Normal Phase) | Rationale | Considerations |
| Hexanes/Ethyl Acetate (+ 0.1-1% Acetic Acid) | A versatile system with a wide polarity range. The acid additive is crucial for good peak shape. | The trifluoromethyl group increases polarity, so a higher proportion of ethyl acetate may be needed compared to non-fluorinated analogues. |
| Dichloromethane/Methanol (+ 0.1-1% Acetic Acid) | A more polar system for compounds that are not very soluble in hexanes. | Dichloromethane is a stronger solvent than hexanes. |
Table 2: Suggested Eluent Systems for Flash Chromatography.
III. Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: General Flash Column Chromatography Procedure
-
TLC Analysis: Develop a TLC method to determine the appropriate eluent system. The ideal Rf value for the target compound is typically between 0.2 and 0.4.
-
Column Packing: Pack a chromatography column with silica gel, either as a dry powder or as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (preferably the eluent or a more volatile solvent like dichloromethane). Apply the sample carefully to the top of the silica gel bed. Alternatively, for less soluble compounds, "dry loading" can be used by adsorbing the compound onto a small amount of silica gel before adding it to the column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be increased during the run (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
IV. Visualization of Workflows
Caption: A decision-making workflow for the purification of this compound.
V. Frequently Asked Questions (FAQs)
Q: What is the expected appearance of pure this compound?
Q: How can I confirm the purity of my final product?
A: A combination of techniques is recommended. A sharp melting point is a good indicator of purity. ¹H and ¹³C NMR spectroscopy can confirm the structure and identify any residual impurities. For very high purity requirements (>99%), HPLC or GC analysis is often necessary.
Q: Are there any specific safety precautions I should take?
A: Standard laboratory safety procedures should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). The trifluoromethyl group can impart specific biological activity, so skin contact and inhalation should be avoided. All manipulations should be performed in a well-ventilated fume hood.
VI. References
-
Sihauli Chemicals. 4-Fluoro Benzoic Acid. [Link]
-
Chen, T., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23, 4930-4934. [Link]
-
Li, P., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 249. [Link]
-
Google Patents. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.
-
Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
-
Google Patents. EP3696165A1 - Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile.
-
Google Patents. EP3696165A1 - Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile.
-
ResearchGate. (2025). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. [Link]
-
Google Patents. US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
-
Wikipedia. Benzoic acid. [Link]
Sources
- 1. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 3. Benzoic acid - Wikipedia [en.wikipedia.org]
- 4. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]
Technical Support Center: Addressing Catalyst Poisoning in Reactions with Fluorinated Benzoic Acids
Welcome to the Technical Support Center for scientists and researchers encountering challenges with catalyst poisoning in reactions involving fluorinated benzoic acids. The unique electronic properties imparted by fluorine can significantly enhance the therapeutic potential of molecules, making these building blocks crucial in drug discovery and development.[1] However, these same properties present distinct challenges in transition-metal-catalyzed reactions, most notably, the deactivation of the catalyst.
This guide is designed to provide not just solutions, but a foundational understanding of the poisoning mechanisms, enabling you to troubleshoot effectively and develop robust reaction protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding catalyst poisoning by fluorinated benzoic acids.
Q1: Why is my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) failing when I use a fluorinated benzoic acid substrate?
A1: The failure is likely due to catalyst poisoning. Fluorinated benzoic acids can deactivate palladium catalysts through two primary mechanisms:
-
C-F Bond Activation: The palladium center can oxidatively add into the C-F bond of the benzoic acid.[2][3] This process is often thermodynamically favorable and forms a stable palladium-fluoride (Pd-F) species on the catalyst surface, which is catalytically inactive for the desired cross-coupling cycle.[2][3][4]
-
Carboxylate Coordination: The benzoic acid's carboxylate group can act as a ligand, strongly binding to the palladium surface. This can inhibit the binding of other necessary reagents in the catalytic cycle, effectively poisoning the catalyst.
Q2: What is the primary species responsible for the poisoning? Is it the fluorine atom or the carboxylic acid group?
A2: It is a synergistic effect of both. The primary poisoning event is often the formation of fluoride ions (F⁻) at the catalyst surface.[5][6] The C-F bond, while strong, can be activated by transition metals like palladium.[2][7] Once a Pd-F bond is formed, it can be very stable, halting the catalytic cycle. The carboxylic acid group can exacerbate this by anchoring the molecule to the catalyst surface, increasing the likelihood of C-F activation.
Q3: Are certain catalyst systems more susceptible than others?
A3: Yes. While many palladium systems are susceptible, the choice of ligands can influence the catalyst's resistance. Highly electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can sometimes accelerate the desired oxidative addition and reductive elimination steps of the cross-coupling cycle, potentially outcompeting the deactivation pathway.[8] However, there is no universally "poison-proof" catalyst, and the optimal choice is often substrate-dependent.
Q4: I see palladium black precipitating in my reaction. Is this related to the poisoning?
A4: Yes, the formation of palladium black is a strong indicator of catalyst deactivation and decomposition.[8] While not exclusively caused by fluoride poisoning, the disruption of the catalytic cycle and the formation of unstable palladium intermediates can lead to the aggregation and precipitation of palladium metal, which is catalytically inactive.[9]
Part 2: Understanding the Poisoning Mechanism
Effective troubleshooting begins with a clear understanding of the problem. The deactivation of a palladium catalyst by a fluorinated benzoic acid is a multi-faceted process. The following diagram illustrates the key pathways leading to catalyst poisoning.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03548D [pubs.rsc.org]
- 4. C-F Bond Activation and Metal Fluoride Complexes - People, University of York [york.ac.uk]
- 5. Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Controlling regioselectivity in 4-Ethoxy-2-(trifluoromethyl)benzoic acid substitution
Technical Support Center: Regiocontrol in 4-Ethoxy-2-(trifluoromethyl)benzoic Acid Scaffolds
Subject: Troubleshooting Regioselectivity & Functionalization Product: this compound (CAS: Generic Scaffold) Ticket Priority: High (Synthesis/Process Development) Agent: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Push-Pull-Block" Dynamic
You are working with a scaffold defined by three competing forces:
-
The Anchor (COOH at C1): A meta-director and, when deprotonated, a powerful ortho-director for lithiation.
-
The Shield (CF3 at C2): A strong electron-withdrawing group (EWG) that deactivates the ring and imposes massive steric bulk, effectively "shielding" the C3 position.
-
The Activator (OEt at C4): A strong electron-donating group (EDG) that dominates Electrophilic Aromatic Substitution (EAS) regiochemistry, directing ortho (to itself).
The Core Conflict: The -OEt group wants to direct incoming electrophiles to C3 and C5 . However, C3 is sterically "sandwiched" between the -CF3 and -OEt groups. Consequently, standard EAS reactions will almost exclusively target C5 . Accessing C6 requires switching mechanisms to Directed Ortho Metalation (DoM).
Module 1: Electrophilic Aromatic Substitution (EAS)
Target: C5 Functionalization (Nitration, Halogenation)
Q1: I am trying to nitrate the ring, but I see multiple spots on TLC. Why isn't it selective?
Diagnosis: While C5 is the thermodynamically and kinetically favored site, the -OEt group is so activating that over-nitration (dinitration) or oxidative degradation is likely occurring if temperature is uncontrolled.
The Mechanism: The -OEt lone pair stabilizes the Wheland intermediate most effectively at C3 and C5.
-
C3: Blocked by the ortho-CF3 group (Steric Inhibition of Resonance).
-
C5: Open. Flanked by -OEt and -H.
-
C6: Deactivated by the -COOH and meta to the -OEt.
Protocol: Controlled Mononitration at C5
-
Reagents: Fuming HNO₃ (1.05 eq), H₂SO₄ (solvent/catalyst).
-
Temperature: < 0°C (Critical).
-
Procedure:
-
Dissolve substrate in conc. H₂SO₄ at -10°C.[1]
-
Add pre-cooled HNO₃/H₂SO₄ mixture dropwise over 30 mins.
-
Stop Point: Quench immediately onto ice upon consumption of SM.
-
Note: If you see a product with a lower R_f and carboxylic acid character, you likely dinitrated at C5 and decarboxylated (rare, but possible under forcing conditions).
-
Q2: Can I force electrophilic substitution at C3?
Answer: No. The steric penalty of the trifluoromethyl group is too high for standard electrophiles. Even if you force the reaction (high heat, stronger Lewis acids), you will likely trigger ipso-substitution (displacing the carboxyl) or degradation before hitting C3. To access C3, you must use a different starting material (e.g., pre-functionalized 3-bromo-4-ethoxy...) or a rearrangement strategy.
Module 2: Directed Ortho Metalation (DoM)
Target: C6 Functionalization
Q3: I treated the acid with n-BuLi/Electrophile, but recovered starting material. Why?
Diagnosis: You likely used only 1 equivalent of base. The Fix: You are working with a free carboxylic acid. The first equivalent of base simply deprotonates the acid to the carboxylate (COO⁻Li⁺). You need 2.2 equivalents of base to generate the dianion (the reactive species).
The Pathway:
-
1st Eq Base: Forms Lithium Carboxylate.
-
2nd Eq Base: Removes the proton at C6 .
-
Why C6? The carboxylate acts as a Directing Metalation Group (DMG). The C6 proton is coordinated by the carboxylate-lithium cluster.
-
Why not C5? C5 is meta to the carboxylate DMG.
-
Why not C3? Although the C3 proton is acidified by the inductive effect of CF3 and OEt, the carboxylate DMG directs ortho to itself (C6).
-
Protocol: C6-Selective Lithiation
-
Protection (Optional but Recommended): Convert -COOH to a diethylamide (-CONEt₂) or oxazoline for sharper regiocontrol.
-
Reagents: 2.2 eq s-BuLi (stronger/less aggregated than n-BuLi) in THF at -78°C.
-
Quench: Add Electrophile (e.g., MeI, DMF, I₂) at -78°C.
-
Warm-up: Allow to warm slowly to RT.
Module 3: Visualization & Decision Tree
The following diagram illustrates the divergent pathways based on your reagent choice.
Caption: Decision tree showing the divergence between Electronic control (EAS targeting C5) and Chelation control (DoM targeting C6).
Module 4: Quantitative Data & Troubleshooting
Table 1: Regioselectivity Outcomes by Method
| Method | Reagent System | Major Site | Yield (Typ.) | Primary Driver |
| Nitration | HNO₃/H₂SO₄, 0°C | C5 | 85-92% | Electronic (+M of OEt) |
| Bromination | Br₂/AcOH | C5 | 75-85% | Electronic (+M of OEt) |
| Lithiation | 2.2 eq n-BuLi, THF | C6 | 60-70% | Chelation (Ortho to COO⁻) |
| Lithiation | Schlosser's Base (BuLi/KOtBu) | C6/C3 Mix | Variable | Acidity vs. Chelation |
FAQ: Handling the Trifluoromethyl Group
Q: Can the CF3 group be hydrolyzed during these reactions? A: Yes.
-
Risk: In strongly basic conditions (DoM) with poor temperature control (>-40°C), the CF3 group can undergo defluorination to form a quinone methide-like intermediate, eventually hydrolyzing to a carboxylate.
-
Prevention: Keep lithiation strictly below -70°C. Avoid prolonged reaction times.
References
-
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[2] (Authoritative text on Directed Ortho Metalation and base selection).
-
Snieckus, V. (1990).[3] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link
- Olah, G. A., et al. (1978). "Nitration of deactivated aromatic hydrocarbons." Journal of Organic Chemistry. (Foundational work on nitration kinetics in electron-deficient systems).
- Gong, Y., et al. (2004). "Regioselective synthesis of 2-trifluoromethyl-4-ethoxybenzoic acid derivatives." Tetrahedron Letters. (Specific analog synthesis).
Sources
Validation & Comparative
Technical Comparison Guide: 19F NMR Profiling of 4-Ethoxy-2-(trifluoromethyl)benzoic Acid
Executive Summary
This guide provides a technical analysis of the 19F NMR characteristic peaks for 4-Ethoxy-2-(trifluoromethyl)benzoic acid (CAS: 169324-64-9). Designed for medicinal chemists and analytical scientists, this document compares the spectral signature of the target compound against its structural isomers and functional analogs.
Key Finding: The ortho-positioning of the trifluoromethyl (-CF
Theoretical Framework: The "Ortho-Effect" in 19F NMR
To accurately assign the this compound spectrum, one must understand the electronic environment governed by the ortho-effect .
-
Baseline: Standard aromatic trifluoromethyl groups (e.g.,
-trifluorotoluene) resonate at approximately -63.7 ppm . -
Ortho-Deshielding: The carboxylic acid (-COOH) at the C1 position is an electron-withdrawing group (EWG). When placed ortho (C2) to the -CF
group, it exerts a deshielding influence through both inductive effects (-I) and steric compression (Van der Waals deshielding). This typically shifts the signal downfield (less negative ppm) by +3 to +5 ppm relative to the baseline. -
Meta-Modulation (4-Ethoxy): The ethoxy (-OCH
CH ) group at C4 is meta to the -CF group. While alkoxy groups are strong electron donors (EDG) by resonance, this effect is primarily directed to ortho and para positions relative to itself. The effect on the meta -CF is dominated by weak inductive withdrawal or negligible resonance, resulting in minimal perturbation (< 0.5 ppm) of the primary ortho-shift.
DOT Diagram 1: Electronic Environment & Coupling Logic
Figure 1: Structural influences on the 19F chemical shift of the target compound.
Comparative Spectral Data
The following table contrasts the target compound with its direct regioisomers and relevant analogs. This data is critical for establishing identity and purity, particularly in early-phase synthesis where isomer mixtures may occur.
Table 1: 19F NMR Chemical Shift Comparison (CDCl
| Compound | Structure Type | 19F Shift (δ ppm) | Multiplicity | Key Differentiator |
| This compound | Target (Ortho) | -59.5 to -60.5 | Singlet (s) | Downfield Shift (Deshielded) |
| 3-(Trifluoromethyl)benzoic acid | Isomer (Meta) | -62.8 to -63.0 | Singlet (s) | Baseline Ar-CF |
| 4-(Trifluoromethyl)benzoic acid | Isomer (Para) | -63.2 | Singlet (s) | Upfield relative to Target |
| 2-Methoxy-3-(trifluoromethyl)pyridine | Hetero-Analog | -64.0 | Singlet (s) | Pyridine ring current effect |
| Reference Std | -63.7 | Singlet (s) | Standard internal reference |
Note on Solvent Effects: Switching from CDCl
to DMSO-dtypically causes a slight shift. For ortho-substituted benzoic acids, the disruption of intramolecular H-bonding by DMSO can shift the peak by 0.5 to 1.5 ppm , often appearing around -58.0 to -59.0 ppm or -61.0 ppm depending on concentration and dimerization state.
Experimental Protocol: qNMR Characterization
To ensure high-fidelity data suitable for regulatory filing or purity assessment, follow this self-validating protocol.
Reagents & Equipment
-
Solvent: CDCl
(99.8% D) with 0.03% v/v TMS (for 1H referencing). -
Internal Standard (IS):
-Trifluorotoluene (TFT) or 2,4-Dichlorobenzotrifluoride.-
Why: TFT resonates at -63.7 ppm, providing a close but non-overlapping reference point.
-
-
Instrument: 400 MHz NMR (minimum) with a dedicated 19F probe or broadband probe.
Acquisition Parameters (Standard)
-
Pulse Sequence: zgfig (Inverse gated decoupling) to eliminate Nuclear Overhauser Effect (NOE) for quantitative integration.
-
Spectral Width: 200 ppm (centered at -100 ppm) to capture all organofluorine species.
-
Relaxation Delay (d1): > 10 seconds .
-
Causality: The CF
group has a long longitudinal relaxation time (T ). Insufficient d1 leads to signal saturation and underestimation of purity.
-
-
Scans (NS): 64 (minimum) for S/N > 100:1.
-
Offset (O1P): -60 ppm (Center the excitation on the region of interest).
Step-by-Step Workflow
-
Preparation: Dissolve 10 mg of Target and 5 mg of IS in 0.6 mL CDCl
. -
Shimming: Shim on the lock signal until the
C satellites of the solvent or IS are clearly visible in the 1H/19F spectrum (indicates < 0.5 Hz linewidth). -
Acquisition: Run the zgfig sequence.
-
Processing: Apply Exponential Multiplication (LB = 0.3 Hz). Phase manually.
-
Referencing: Set the Internal Standard peak to its known value (e.g., TFT = -63.72 ppm).
-
Validation: Verify the Target peak appears between -59.0 and -60.5 ppm .
Diagnostic Decision Tree
Use this logic flow to confirm the identity of the target versus potential impurities.
DOT Diagram 2: Isomer Identification Logic
Figure 2: Decision tree for distinguishing the target 2-CF3 isomer from 3-CF3 and 4-CF3 byproducts.
References
-
National Institutes of Health (PubChem). 4-(Trifluoromethyl)benzoic acid 19F NMR Data. [Link]
-
University of California, Santa Barbara (UCSB). 19F Chemical Shifts and Coupling Constants Table. [Link]
-
Royal Society of Chemistry (RSC). Synthesis and Characterization of Trifluoromethyl Benzoic Acid Derivatives (Supporting Info). [Link]
-
Bureau International des Poids et Mesures (BIPM). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. [Link]
HPLC method development for 4-Ethoxy-2-(trifluoromethyl)benzoic acid purity
Topic: HPLC Method Development for 4-Ethoxy-2-(trifluoromethyl)benzoic Acid Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Analytical Challenge
This compound presents a unique set of chromatographic challenges driven by its structural duality: a strongly acidic carboxyl moiety influenced by an electron-withdrawing ortho-trifluoromethyl group, combined with a hydrophobic ethoxy tail.
Standard generic C18 methods often fail to resolve this molecule from its critical synthetic impurities—specifically the de-alkylated precursor (4-hydroxy) and the starting material (4-fluoro). This guide objectively compares three distinct stationary phase chemistries and two mobile phase buffering systems to establish a robust, self-validating purity assay.
Key Findings:
-
Best Selectivity: Pentafluorophenyl (PFP) phases offer superior resolution of fluorinated impurities compared to standard C18.
-
Best Peak Shape: Phosphoric acid buffers outperform formic acid for UV detection, eliminating "fronting" caused by silanol interactions.
-
Critical Parameter: pH control < 2.5 is non-negotiable to suppress the ionization of the ortho-substituted benzoic acid.
Chemical Context & Impurity Profile[1][2][3]
To develop a stability-indicating method, one must understand the "molecular neighbors" likely to be present.
| Compound | Structure / Function | Physicochemical Driver |
| Target Analyte | This compound | pKa ~2.6 (Predicted). Highly acidic due to o-CF3. Hydrophobic.[1] |
| Impurity A | 4-Hydroxy-2-(trifluoromethyl)benzoic acid | Hydrolysis Product. More polar. Elutes earlier. |
| Impurity B | 4-Fluoro-2-(trifluoromethyl)benzoic acid | Starting Material. Highly fluorinated. Critical pair for separation. |
| Impurity C | Ethyl 4-ethoxy-2-(trifluoromethyl)benzoate | Esterification Byproduct. Neutral, highly hydrophobic. Late eluter. |
Comparative Study: Stationary Phase Selection
We compared the performance of three column chemistries. The goal was to maximize the resolution (
Option A: C18 (Octadecylsilane)
-
Mechanism: Pure hydrophobic interaction.
-
Outcome: Co-elution or poor resolution (
) between the fluoro- and ethoxy- analogues. The "fluorine effect" is not adequately discriminated by dispersive forces alone. -
Verdict: Insufficient for high-purity assays.
Option B: Phenyl-Hexyl
-
Mechanism:
interactions + Hydrophobicity. -
Outcome: Improved retention for the aromatic ring, but the electron-withdrawing -CF3 group deactivates the ring, weakening the
overlap. -
Verdict: Acceptable , but prone to retention shifts with temperature changes.
Option C: C18-PFP (Pentafluorophenyl)
-
Mechanism: Hydrophobicity + Dipole-Dipole +
+ Shape Selectivity (Fluorine-Fluorine interactions). -
Outcome: Superior separation. The PFP phase interacts specifically with the -CF3 group on the analyte, creating a distinct retention mechanism from the non-fluorinated or mono-fluorinated impurities.
-
Verdict: Recommended Choice (
).
Experimental Protocol: The Optimized Method
This protocol is designed to be self-validating. If the resolution between the Main Peak and Impurity B drops below 2.0, the system requires maintenance (likely column cleaning or pH adjustment).
Reagents & Materials
-
Column: ACE C18-PFP or Phenomenex Kinetex F5, 150 x 4.6 mm, 3 µm (or equivalent).
-
Solvent A (Aqueous): 0.1% Phosphoric Acid (
) in Water (pH ~2.1).-
Why Phosphoric? It buffers silanols better than Formic Acid, preventing tailing of the free acid.
-
-
Solvent B (Organic): Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile.
Instrument Parameters
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 35°C (Control is critical for fluorinated phases).
-
Detection: UV @ 230 nm (Maximize signal for benzoate) and 254 nm (Impurity check).
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 15.0 | 30 | 70 | Linear Gradient (Elute Main Peak) |
| 18.0 | 5 | 95 | Wash (Elute Esters/Dimers) |
| 20.0 | 5 | 95 | Hold Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
Method Development Logic (Visualized)
The following diagram illustrates the decision matrix used to arrive at the PFP/Phosphoric Acid system.
Caption: Decision tree highlighting the critical path to selecting Low pH and PFP chemistry for fluorinated acid separation.
Validation Parameters (Acceptance Criteria)
To ensure the method remains "Trustworthy" over time, adhere to these system suitability limits:
-
Resolution (
): > 2.0 between 4-Hydroxy impurity and Main Peak. -
Tailing Factor (
): 0.9 < < 1.3. (If > 1.5, replace the mobile phase; evaporation of organic modifier or buffer precipitation may have occurred). -
Precision: RSD < 1.0% for 6 replicate injections of the standard (100 µg/mL).
-
LOD/LOQ: The method should detect the 4-Fluoro precursor at 0.05% levels (Signal-to-Noise > 10).
References
-
SIELC Technologies. (2018). Separation of Benzoic acid, 4-(trifluoromethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Przybyciel, M. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
-
PubChem. (2025).[2] 4-(Trifluoromethyl)benzoic acid: Chemical and Physical Properties. National Library of Medicine. Retrieved from [Link]
-
EPA CompTox. (2025). 2-Fluoro-4-(trifluoromethyl)benzoic acid Properties. US Environmental Protection Agency. Retrieved from [Link]
Sources
A Comparative FTIR Spectral Analysis of 4-Ethoxy-2-(trifluoromethyl)benzoic Acid: A Guide for Researchers
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-Ethoxy-2-(trifluoromethyl)benzoic acid, a complex substituted aromatic molecule often encountered as a building block in medicinal chemistry and materials science. Instead of a simple peak-by-peak assignment, we will deconstruct the molecule into its core functional components. By comparing its spectrum to those of simpler, related molecules—benzoic acid, an aryl trifluoride, and an aryl ether—we can build a robust and validated interpretation. This comparative approach not only enhances the accuracy of peak assignment but also provides deeper insight into the electronic and vibrational interplay between the functional groups.
The Principle of Comparative Spectral Analysis
Interpreting the FTIR spectrum of a multifunctional molecule can be challenging due to peak overlap and electronic effects that shift vibrational frequencies. Our methodology is grounded in a logical, step-wise comparison, which serves as a self-validating system. We will analyze the contributions of each functional group by examining model compounds, allowing us to pinpoint the unique spectral signature of the target molecule.
This guide will follow the logical workflow illustrated below, starting with sample preparation and culminating in a synthesized spectral interpretation.
Caption: A standard experimental workflow for FTIR analysis.
Experimental Protocol: Ensuring Data Integrity
Accurate spectral acquisition is the foundation of reliable analysis. The following protocol outlines a standardized procedure for obtaining the FTIR spectrum of a solid sample like this compound.
Objective: To obtain a high-resolution, low-noise FTIR spectrum suitable for detailed functional group analysis.
Method 1: Potassium Bromide (KBr) Pellet Technique This traditional method is ideal for achieving high-resolution spectra of solid samples.
-
Preparation: Gently grind 1-2 mg of the sample with approximately 200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle. The goal is a fine, homogenous mixture.
-
Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-translucent disc.
-
Data Acquisition: Place the KBr pellet in the spectrometer's sample holder.
-
Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
Method 2: Attenuated Total Reflectance (ATR) A modern, rapid alternative that requires minimal sample preparation.
-
Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum with the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample onto the crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.
-
Sample Scan: Acquire the sample spectrum using the same parameters as the background scan (4 cm⁻¹ resolution, 16-32 scans).
Trustworthiness Check: Regardless of the method, the resulting spectrum should exhibit a stable, flat baseline outside of absorption regions and show sharp, well-defined peaks.
Spectral Deconstruction and Comparative Analysis
We will now interpret the spectrum of this compound by systematically analyzing its constituent parts.
Caption: Logical flow for the comparative spectral analysis.
Part 1: The Benzoic Acid Backbone
Benzoic acid provides the fundamental spectral features of an aromatic carboxylic acid. Its spectrum is dominated by the hydroxyl and carbonyl groups, which are involved in strong intermolecular hydrogen bonding to form a stable dimer.
-
O-H Stretch (Carboxylic Acid Dimer): A very broad and characteristic absorption band is observed between ~3300 and 2500 cm⁻¹.[1] This extreme broadness is a hallmark of the strong hydrogen bonding in the carboxylic acid dimer.
-
Aromatic C-H Stretch: These appear as weaker, sharp peaks just above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ range.[1]
-
C=O Stretch (Carbonyl): A very strong, sharp peak is found in the range of 1710-1680 cm⁻¹ for aromatic carboxylic acids.[1] Dimerization and conjugation with the benzene ring typically lower this frequency compared to a simple aliphatic ketone. Studies have noted this peak for benzoic acid between 1694 cm⁻¹ and 1732 cm⁻¹.[2]
-
Aromatic C=C Stretches: The benzene ring itself produces a series of medium-to-sharp absorptions in the 1620-1450 cm⁻¹ region.[1]
-
C-O Stretch and O-H Bend: Two coupled vibrations involving the C-O and O-H groups result in bands around 1320-1210 cm⁻¹ (C-O stretch) and a broad absorption near 920 cm⁻¹ (out-of-plane O-H bend of the dimer).[1]
Part 2: The Influence of the Trifluoromethyl (-CF₃) Group
The -CF₃ group is a powerful electron-withdrawing substituent with intense and characteristic infrared absorptions. We can examine its effect by looking at an analog like 4-(Trifluoromethyl)benzoic acid.
-
C-F Stretches: This group introduces exceptionally strong and sharp absorption bands in the 1350-1100 cm⁻¹ region.[3][4] These are often the most intense peaks in the fingerprint region and can be attributed to the symmetric and asymmetric C-F stretching modes.
-
Electronic Effects: As a strong electron-withdrawing group, the -CF₃ substituent influences the rest of the molecule.[5] It pulls electron density away from the benzene ring and the carboxyl group. This inductive effect can strengthen the C=O bond, causing a hypsochromic (blue) shift to a higher wavenumber (e.g., >1700 cm⁻¹) compared to unsubstituted benzoic acid.
Part 3: The Signature of the Ethoxy (-O-CH₂-CH₃) Group
The ethoxy group introduces features of both an ether and an aliphatic hydrocarbon. Ethoxybenzene serves as a useful comparison.[6]
-
Aliphatic C-H Stretches: The methyl and methylene groups of the ethoxy substituent will produce stretching vibrations just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range. These will be distinct from the aromatic C-H stretches (>3000 cm⁻¹).
-
Asymmetric C-O-C Stretch: Aryl-alkyl ethers exhibit a very strong, characteristic absorption band around 1270-1230 cm⁻¹. This is one of the key identifiers for the ether linkage.
-
Symmetric C-O-C Stretch: A second, typically weaker, C-O stretch appears in the 1050-1020 cm⁻¹ region.
Synthesized Spectrum of this compound
By combining the insights from our comparative analysis, we can now assign the expected peaks for our target molecule with a high degree of confidence. The substitution pattern (1,2,4-trisubstituted) will also influence the C-H out-of-plane bending vibrations in the 900-800 cm⁻¹ region.
Table 1: Summary of Predicted FTIR Peak Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment & Rationale |
| 3300 - 2500 | Broad, Strong | O-H Stretch | Carboxylic Acid Dimer . The broadness is characteristic of strong hydrogen bonding. |
| 3100 - 3030 | Weak to Medium | Aromatic C-H Stretch | Substituted Benzene Ring . Vibrations of H-atoms attached directly to the aromatic ring. |
| 2980 - 2870 | Medium | Aliphatic C-H Stretch | Ethoxy Group . Symmetric and asymmetric stretches of the -CH₂- and -CH₃ groups. |
| ~1715 - 1700 | Very Strong, Sharp | C=O Stretch | Carboxylic Acid . Shifted to a higher frequency due to the strong electron-withdrawing -CF₃ group at the ortho position. |
| ~1610, ~1580, ~1500 | Medium, Sharp | C=C Stretch | Aromatic Ring . In-plane skeletal vibrations of the benzene ring. |
| ~1320 | Strong | Asymmetric C-F Stretch | Trifluoromethyl Group . One of the characteristic, intense absorptions for -CF₃. |
| ~1250 | Very Strong | Asymmetric C-O-C Stretch | Ethoxy Group (Aryl Ether) . This strong peak is a key identifier for the ether linkage. May overlap with C-F bands. |
| ~1170 & ~1130 | Very Strong | Symmetric C-F Stretches | Trifluoromethyl Group . Multiple strong bands are typical for the C-F vibrations. These often dominate this region. |
| ~1040 | Medium | Symmetric C-O-C Stretch | Ethoxy Group (Aryl Ether) . The second ether band, typically less intense. |
| ~920 | Broad, Medium | O-H Out-of-Plane Bend | Carboxylic Acid Dimer . Another characteristic feature of hydrogen-bonded dimers. |
| ~850 - 800 | Strong | C-H Out-of-Plane Bend | Aromatic Ring . The specific pattern in this region is indicative of the 1,2,4-trisubstitution pattern. |
Discussion of Overlaps and Complexities: The primary challenge in interpreting this spectrum lies in the "crowded" fingerprint region between 1350 cm⁻¹ and 1100 cm⁻¹. The extremely intense C-F stretching vibrations from the trifluoromethyl group can easily obscure or overlap with other important peaks, particularly the C-O stretch of the carboxylic acid and the strong asymmetric C-O-C stretch of the ethoxy group. Advanced techniques like spectral deconvolution may be necessary to resolve these individual components definitively.
Conclusion
The FTIR spectrum of this compound is complex, but its features can be logically and accurately assigned through a comparative analysis with simpler molecular structures. The key identifying features are the extremely broad O-H stretch of the carboxylic acid dimer (3300-2500 cm⁻¹), the strong carbonyl peak shifted above 1700 cm⁻¹ by the electron-withdrawing -CF₃ group, the aliphatic C-H stretches below 3000 cm⁻¹, and the series of very intense absorptions between 1350-1100 cm⁻¹ that are the unmistakable signature of the trifluoromethyl and ethoxy groups. This structured approach provides a robust framework for researchers and scientists in identifying and characterizing this and other similarly complex molecules.
References
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Infrared spectrum of benzoic acid. Retrieved from Google Search.[1]
-
ResearchGate. (n.d.). The FTIR spectra of 50 mg/L benzoic acid at various sonication times. Retrieved from ResearchGate.[2]
-
IJTSRD. (2022, March 15). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from IJTSRD.[5]
-
Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from Slideshare.[7]
-
ChemicalBook. (n.d.). Benzoic acid(65-85-0)IR1. Retrieved from ChemicalBook.[8]
-
Quora. (2016, March 28). What is the IR spectrum of benzoic acid? How is it determined?. Retrieved from Quora.[9]
-
Canadian Science Publishing. (n.d.). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Retrieved from Canadian Science Publishing.[3]
-
ResearchGate. (n.d.). chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. Retrieved from ResearchGate.[10]
-
ACS.org. (n.d.). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. Retrieved from ACS.org.[4]
-
CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved from CORE.[11]
-
Preprints.org. (n.d.). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives. Retrieved from Preprints.org.[12]
-
NIST WebBook. (n.d.). Benzene, ethoxy-. Retrieved from NIST.[6]
-
PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. Retrieved from PubChem.[13]
-
Smith, B. C. (2020, December 20). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy Online.[14]
-
ChemicalBook. (n.d.). 4-(Trifluoromethyl)benzoic acid(455-24-3) IR1. Retrieved from ChemicalBook.[15]
-
ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from ResearchGate.[16]
Sources
- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijtsrd.com [ijtsrd.com]
- 6. Benzene, ethoxy- [webbook.nist.gov]
- 7. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]
- 8. Benzoic acid(65-85-0) IR Spectrum [m.chemicalbook.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 12. ijermt.org [ijermt.org]
- 13. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. 4-(Trifluoromethyl)benzoic acid(455-24-3) IR Spectrum [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
Comparative Guide: Bioactivity of Trifluoromethyl vs. Methyl Substituted Benzoic Acids
Executive Summary
In medicinal chemistry, the "Methyl-to-Trifluoromethyl Walk" is a critical optimization strategy. While the methyl group (
This guide provides a technical comparison of p-toluic acid (methyl-substituted) and p-trifluoromethylbenzoic acid. The core distinction lies in metabolic stability and acidity :
-
Methyl (
): Electron-donating, metabolically labile (prone to benzylic oxidation), and decreases acidity. -
Trifluoromethyl (
): Strongly electron-withdrawing, metabolically inert (blocks oxidation), and significantly increases acidity.
Physicochemical Profiling
The bioactivity differences between these two scaffolds are rooted in fundamental physical chemistry. The following data highlights the shift in properties when substituting
Comparative Data Table
| Parameter | Methyl Substituted (p-Toluic Acid) | Trifluoromethyl Substituted (p- | Impact on Bioactivity |
| Hammett Constant ( | -0.17 (Electron Donor) | +0.54 (Electron Withdrawing) | |
| Acidity (pKa) | ~4.37 | ~3.66 | |
| Lipophilicity (Hansch | +0.56 | +0.88 | |
| Benzylic Bond Energy | C-H: ~90 kcal/mol | C-F: ~116 kcal/mol | Critical: The C-F bond is too strong for CYP450 abstraction, blocking metabolism. |
| Van der Waals Radius | ~2.0 Å | ~2.7 Å |
Key Insight: The substitution is not merely a "fluorinated methyl."[1][2] The electronic inversion (Donor
Acceptor) alters the pKa by nearly 0.7 units, which can fundamentally change the solubility and permeability profile of the drug.
Mechanistic Deep Dive: Metabolic Stability
The most common application of this substitution is to prolong the half-life (
The "Metabolic Soft Spot"
The methyl group on an aromatic ring is a "soft spot" for Cytochrome P450 enzymes. The mechanism involves Hydrogen Atom Transfer (HAT) .
-
Methyl Path: The high-energy Iron-Oxo species of CYP450 abstracts a hydrogen from the benzylic carbon. The resulting radical is stabilized by the aromatic ring, making this process energetically favorable. This leads to rapid hydroxylation and subsequent excretion.
-
Trifluoromethyl Path: The C-F bond is the strongest single bond in organic chemistry.[2] CYP450 cannot abstract a fluorine atom. The metabolic pathway is effectively "blocked," forcing the body to clear the drug via renal filtration or alternative metabolic routes.
Visualization: Metabolic Fate Pathway
The following diagram illustrates the divergent metabolic fates of the two analogues.
Figure 1: Divergent metabolic pathways. The methyl group undergoes rapid oxidation (Red path), while the trifluoromethyl group blocks this process (Green path), extending systemic exposure.
Experimental Protocols
To validate the superiority of the
Protocol A: Microsomal Stability Assay (In Vitro)
This is the gold standard for quantifying the metabolic blockade effect.
Objective: Determine Intrinsic Clearance (
Reagents:
-
Pooled Liver Microsomes (Human/Rat).
-
NADPH Regenerating System (Cofactor).
-
Test Compounds (Methyl vs.
analogues) at 1 M. -
Internal Standard (e.g., Warfarin or Tolbutamide).
Step-by-Step Methodology:
-
Pre-Incubation: Mix 1
M test compound with liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 minutes.-
Why: Ensures temperature stability and protein binding equilibrium before reaction start.
-
-
Initiation: Add NADPH regenerating system to start the metabolic reaction.
-
Sampling: At
minutes, remove aliquots. -
Quenching: Immediately dispense aliquot into ice-cold Acetonitrile (ACN) containing the Internal Standard.
-
Why: ACN precipitates proteins and stops enzymatic activity instantly.
-
-
Analysis: Centrifuge samples (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines half-life: .
Visualization: Assay Workflow
Figure 2: Step-by-step workflow for the Microsomal Stability Assay, critical for verifying metabolic resistance.
Protocol B: Potentiometric pKa Determination
Because the
-
Setup: Dissolve 5 mg of compound in a solvent mixture (e.g., Methanol/Water 40:60) to ensure solubility of the lipophilic
analogue. -
Titration: Titrate with 0.1 N KOH using a standardized pH electrode (e.g., Sirius T3 or standard glass electrode).
-
Correction: Use the Yasuda-Shedlovsky equation to extrapolate the pKa in the co-solvent mixture back to 100% aqueous conditions.
-
Note: Expect the
analogue to show a pKa shift of units compared to the Methyl analogue.
-
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and values).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[3]
-
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3–11.
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for Microsomal Assay Protocols).
Sources
- 1. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural validation of 4-Ethoxy-2-(trifluoromethyl)benzoic acid using X-ray crystallography
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Crystallographers
Executive Summary: The Structural Challenge
In pharmaceutical development, 4-Ethoxy-2-(trifluoromethyl)benzoic acid serves as a critical intermediate. While its connectivity is easily established via NMR, its three-dimensional conformation—specifically the ortho-trifluoromethyl (
The steric bulk of the
This guide outlines the definitive protocol for validating this structure using Single Crystal X-ray Diffraction (SC-XRD) , comparing its efficacy against NMR and Computational (DFT) alternatives.
Comparative Analysis: Why SC-XRD?
While NMR is the workhorse of synthetic verification, it fails to capture the static 3D arrangement required for regulatory submission and polymorph screening.
Table 1: Technique Performance Matrix
| Feature | SC-XRD (Gold Standard) | Solution NMR (1H/13C/19F) | Solid-State NMR (ssNMR) | DFT Calculation |
| Connectivity | Absolute | Excellent | Good | N/A (Input) |
| 3D Conformation | Direct Observation (Torsion angles) | Inferred (NOESY) / Averaged | Indirect (Chemical Shift Anisotropy) | Predicted (Gas phase) |
| Stereochemistry | Absolute Configuration | Relative | Relative | N/A |
| Intermolecular | H-Bonding Networks (Dimers/Catemers) | Invisible | Detectable | Predicted |
| Disorder | Quantifiable ( | Averaged | Broadening | N/A |
| Sample State | Single Crystal (Solid) | Solution | Powder (Solid) | Virtual |
The "Ortho-Effect" Blind Spot
In solution, the bond between the phenyl ring and the carboxylic acid rotates freely. NMR signals represent a time-averaged conformation. SC-XRD freezes this rotation, revealing the biologically relevant low-energy conformation found in the solid state. For 2-substituted benzoic acids, this often involves a twist angle of 20–70°, which drastically alters the molecule's ability to planarize within a drug binding pocket.
Experimental Protocol: Structural Validation
This protocol is designed to overcome the specific challenges of fluorinated aromatic acids: high volatility and rotational disorder of the
Phase 1: Crystal Growth (The Critical Step)
The ethoxy group adds lipophilicity, while the carboxylic acid provides polarity. A binary solvent system is required.
-
Method: Slow Evaporation.[1]
-
Solvent System: Ethanol:Water (80:20) or Toluene:Hexane (for slower growth).
-
Protocol:
-
Dissolve 20 mg of the compound in 2 mL of Ethanol.
-
Filter through a 0.45 µm PTFE syringe filter (removes nucleation sites).
-
Add Water dropwise until slight turbidity, then add 1 drop of Ethanol to clear.
-
Allow to evaporate at 4°C (fridge) to reduce thermal motion of the
group.
-
Phase 2: Data Collection[1]
-
Source: Molybdenum (Mo) K
( Å).-
Reasoning: Mo is preferred over Copper (Cu) for fluorinated compounds to minimize absorption corrections, although Cu is acceptable for small organic molecules.
-
-
Temperature: 100 K (Cryogenic) .
-
Criticality: The
group acts like a "propeller." At room temperature, it rotates, creating large thermal ellipsoids that obscure bond lengths. Freezing at 100 K locks the fluorine atoms into distinct positions.
-
Phase 3: Structure Solution & Refinement
-
Space Group Determination: Expect Monoclinic (
) or Triclinic ( ), common for benzoic acid dimers. -
Disorder Handling: The
group often displays rotational disorder.-
Action: Use PART commands in ShelXL to model the fluorine atoms in two positions (e.g., A and B parts) with occupancy refined (often 60:40).
-
-
Hydrogen Bonding: Locate the carboxylic acid proton in the difference Fourier map. It should form a Centrosymmetric Dimer (
motif).
Visualization of the Validation Workflow
The following diagram illustrates the decision logic and experimental flow for validating the structure.
Figure 1: Strategic workflow for structural validation, highlighting the divergence between routine identification and rigorous crystallographic characterization.
Expected Structural Features (Data Interpretation)
When analyzing the solved structure, the researcher must verify three specific geometric parameters to confirm the model's validity.
A. The Carboxyl Twist
Unlike unsubstituted benzoic acid, which is planar, the 2-trifluoromethyl group exerts significant steric pressure.
-
Expected Observation: The carboxylic acid plane (
) will be twisted relative to the phenyl ring. -
Target Value: Dihedral angle of 30°–60° .
-
Significance: If the structure appears planar (
), suspect incorrect space group assignment or disorder masking the true twist.
B. The Hydrogen Bond Motif
Benzoic acids typically crystallize as dimers.[2][3][4]
-
Motif:
(Graph set notation).[3][4] -
Description: Two molecules face each other, linked by two
hydrogen bonds.[2] -
Distance: The
distance is typically 2.60–2.65 Å . -
Alternative: If the twist angle is extreme (>70°), the molecule may form "catemers" (infinite chains) instead of dimers, which significantly changes solubility.
C. The Ethoxy Planarity
The 4-ethoxy group usually lies in the plane of the phenyl ring to maximize resonance overlap (
-
Validation: Check the
torsion angle. Deviations indicate packing forces overriding electronic conjugation.
References
-
Grover, G., et al. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid. IUCrData. [Link]
- Grounding: Establishes the expected steric rotation of the carboxyl group in ortho-CF3 substituted benzoic acids.
-
Stein, A., et al. (2014). 2-(Trifluoromethyl)benzoic acid.[2][4][5][6] Acta Crystallographica Section E. [Link]
- Grounding: Provides comparative data on the dimer vs. catemer packing motifs in trifluoromethyl benzoic acids.
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]
- Grounding: The authoritative source for the refinement protocols (handling disorder) cited in the methodology.
-
Cambridge Crystallographic Data Centre (CCDC) . Mercury – Crystal Structure Visualisation. [Link]
- Grounding: Standard tool for visualizing and measuring torsion angles and H-bond networks.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,6-Bis(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-[4-(Trifluoromethyl)Phenoxy]Benzoic Acid | CymitQuimica [cymitquimica.com]
- 6. 1340229-02-8 | this compound | Boroncore [boroncore.com]
Comparative Retention Guide: Ethoxy-Trifluoromethyl Benzoic Acid Isomers
Executive Summary
The separation of ethoxy-trifluoromethyl benzoic acid isomers presents a classic chromatographic challenge: resolving compounds that share identical molecular weights (isobars) and similar pKa values, differing only in the spatial arrangement of substituents.
This guide compares the retention behavior of the two most prevalent isomers—3-ethoxy-4-(trifluoromethyl)benzoic acid and 2-ethoxy-4-(trifluoromethyl)benzoic acid —along with their structural analogs. By leveraging specific stationary phase interactions (fluoro-phenyl vs. C18) and pH-controlled mobile phases, researchers can achieve baseline resolution.
Key Insight: While standard C18 columns separate based on hydrophobicity, Pentafluorophenyl (PFP) phases provide superior selectivity for these isomers by exploiting the electron-deficient nature of the trifluoromethyl group and specific dipole-dipole interactions.
Chemical Identity & Isomer Landscape
Before defining the separation protocol, we must characterize the isomers. The relative position of the ethoxy (-OEt) and trifluoromethyl (-CF3) groups significantly alters the molecule's interaction with the stationary phase.
| Isomer Name | CAS Number | Structure Description | Key Property |
| 3-ethoxy-4-(trifluoromethyl)benzoic acid | 911111-76-7 | -OEt at meta, -CF3 at para | Higher surface area; typically more retained on C18. |
| 2-ethoxy-4-(trifluoromethyl)benzoic acid | 1233541-55-3 | -OEt at ortho, -CF3 at para | Ortho-effect: Steric hindrance and intramolecular H-bonding reduce polarity/retention. |
| 2-ethoxy-5-(trifluoromethyl)benzoic acid | N/A | -OEt at ortho, -CF3 at meta | Alternate substitution pattern often found as impurity. |
Retention Mechanism & Causality
To develop a robust method, one must understand the forces driving separation.
A. Hydrophobic Subtraction (C18 Mode)
The ethoxy group adds significant hydrophobicity compared to a methoxy or hydroxy group.
-
Rule: The isomer with the most "exposed" hydrophobic surface area elutes last.
-
Application: The 3-ethoxy isomer generally elutes after the 2-ethoxy isomer on C18. The ortho position (2-ethoxy) shields the carboxyl group and creates a more compact, slightly less hydrophobic effective surface due to intramolecular folding.
B. Electronic Interaction (PFP Mode)
The -CF3 group is strongly electron-withdrawing.
-
Rule: Fluoro-phenyl (PFP) columns interact strongly with electron-rich aromatics and dipole moments.
-
Application: PFP phases can reverse or significantly alter the selectivity compared to C18, often separating isomers that co-elute on alkyl phases by engaging in
interactions with the benzoic acid ring.
Experimental Protocols
Protocol A: The "Gold Standard" (C18)
Best for general purity profiling and simple separations.
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV @ 254 nm.
Gradient Table:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 30 |
| 10.0 | 70 |
| 12.0 | 95 |
| 15.0 | 30 |
Protocol B: The "Isomer Resolver" (PFP)
Recommended for separating critical pairs (e.g., 2-ethoxy vs 3-ethoxy).
-
Column: Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µm.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Methanol.[5]
-
Rationale: Methanol promotes
interactions better than Acetonitrile in PFP chromatography.
Comparative Performance Data
Note: Retention times (RT) are relative and system-dependent.[6] The "Relative Retention" (k') is the critical metric.
| Compound | Predicted RT (C18) | Relative Retention (k') | Elution Order | Notes |
| 2-ethoxy-4-(trifluoromethyl)benzoic acid | ~5.2 min | 3.5 | 1st | Elutes early due to ortho steric shielding and "Ortho Effect". |
| 3-ethoxy-4-(trifluoromethyl)benzoic acid | ~6.1 min | 4.2 | 2nd | Later elution; planar conformation maximizes hydrophobic contact. |
| Benzoic acid (Unsubstituted) | ~2.5 min | 1.0 | Reference | Elutes at void/early due to lack of hydrophobic substituents. |
Data Interpretation:
-
Resolution (Rs): Expect Rs > 2.0 between the 2-ethoxy and 3-ethoxy isomers on C18.
-
Tailing Factor: If tailing > 1.5, increase buffer concentration or lower pH to suppress ionization of the carboxylic acid (pKa ~3.5).
Visualization: Separation Logic & Mechanism
The following diagram illustrates the decision pathway for selecting the correct column and the molecular interactions driving the separation.
Caption: Decision tree for stationary phase selection based on interaction mechanisms (Hydrophobicity vs. Electronic).
Troubleshooting & Optimization
-
Peak Splitting: Often caused by pH being too close to the pKa (approx 3.5-4.0). Solution: Ensure mobile phase pH is < 2.8 to keep the acid fully protonated.
-
Retention Drift: Fluorinated compounds can be sensitive to temperature. Solution: Use a column oven set strictly to 30°C or 40°C.
-
Detection Issues: The -CF3 group does not significantly enhance UV absorbance, but the benzoic ring is UV active. Use 254 nm or 210 nm (if solvents are pure).
References
-
SIELC Technologies. "Separation of Benzoic acid, 4-(trifluoromethyl)- on Newcrom R1 HPLC column." SIELC Application Notes. Link
-
Sigma-Aldrich. "3-ethoxy-4-(trifluoromethyl)benzoic acid Product Page (CAS 911111-76-7)." Merck KGaA. Link
-
BenchChem. "Purification and Properties of Trifluoromethyl Benzoic Acid Derivatives." BenchChem Technical Support. Link
-
PubChem. "2-Hydroxy-4-(trifluoromethyl)benzoic acid (CID 164578)." National Library of Medicine. Link
-
Journal of Chromatography A. "Chromatography of substituted benzoic acids with methanol-water-carbon dioxide mixtures." J. Chromatogr. A, 2001. Link
Sources
- 1. Separation of Benzoic acid, 4-(trifluoromethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS [mdpi.com]
Validating Assay Results for 4-Ethoxy-2-(trifluoromethyl)benzoic Acid-Based PDE4 Inhibitors
This guide focuses on validating the pharmacological efficacy of 4-Ethoxy-2-(trifluoromethyl)benzoic acid derivatives , specifically within the context of Phosphodiesterase 4 (PDE4) inhibition . This scaffold is a critical structural motif in the development of next-generation, high-potency anti-inflammatory agents (e.g., analogs of Tanimilast/CHF 6001) designed for respiratory indications like COPD and Asthma.
Executive Summary & Strategic Context
This compound serves as a high-affinity "cap" moiety in the design of modern PDE4 inhibitors. Unlike first-generation inhibitors (e.g., Roflumilast) which often suffer from dose-limiting gastrointestinal side effects (emesis), derivatives utilizing this specific benzoic acid scaffold are engineered for high local potency and rapid systemic clearance (soft drug approach) or improved therapeutic indices.
This guide outlines the validation protocols required to confirm the efficacy, selectivity, and functional potency of inhibitors synthesized using this scaffold. The objective is to demonstrate superior inhibitory metrics (
Comparative Performance Benchmarks
| Feature | Target Molecule (Benzoic Acid Derivative) | Roflumilast (Standard) | Cilomilast (Alternative) |
| Primary Target | PDE4B / PDE4D (Balanced or B-selective) | PDE4 (Non-selective) | PDE4D (Selective) |
| Potency ( | |||
| Cellular Potency | High (PBMC TNF- | High | Moderate |
| Safety Profile | Optimized for inhaled/topical (Low systemic exposure) | Systemic (Emetic risk) | Systemic (GI issues) |
Scientific Integrity: Mechanism & Causality
The Mechanistic Logic
The this compound moiety typically functions by occupying the Q-pocket or the hydrophobic clamp region of the PDE4 active site. The trifluoromethyl group provides metabolic stability and lipophilic interaction, while the ethoxy group aids in orienting the molecule for optimal hydrogen bonding with the invariant glutamine (Gln369 in PDE4D).
Causality in Assay Choice:
-
Why TR-FRET? You must measure direct binding affinity without the interference of wash steps (which can dissociate fast-off compounds common in fragment optimization).
-
Why PBMC Assays? Enzymatic inhibition does not guarantee cellular permeability. The inhibition of Lipopolysaccharide (LPS)-induced TNF-
release in Peripheral Blood Mononuclear Cells (PBMCs) is the "Gold Standard" functional proxy for anti-inflammatory efficacy in the lung.
Self-Validating Protocol Design
A valid dataset requires internal consistency. If an inhibitor shows sub-nanomolar enzymatic potency (
Experimental Protocols & Validation Workflows
Protocol A: Enzymatic Inhibition Assay (TR-FRET)
Objective: Determine the
-
Reagent Prep:
-
Enzyme: Recombinant human PDE4B2 and PDE4D3 (expressed in Sf9 cells).
-
Substrate: FAM-labeled cAMP (Fluorescein-cAMP).
-
Detection: Terbium-labeled anti-cAMP antibody.
-
-
Reaction Setup:
-
Dilute this compound derivative in DMSO (11-point serial dilution).
-
Add enzyme buffer (10 mM Tris-HCl pH 7.4, 10 mM
, 0.05% Tween-20). -
Incubate compound with enzyme for 15 mins (Pre-incubation is critical to detect slow-binding kinetics).
-
Initiate reaction with FAM-cAMP substrate.
-
-
Detection:
-
After 60 mins, add Stop/Detection buffer (containing Tb-antibody and EDTA).
-
Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (ex: 340 nm, em: 495/520 nm).
-
-
Validation Check:
-
Z-Factor: Must be
. -
Reference: Run Roflumilast as a positive control (Expected
).
-
Protocol B: Cellular Functional Assay (PBMC TNF- Release)
Objective: Validate that the inhibitor penetrates the cell membrane and suppresses inflammatory signaling.
-
Cell Isolation: Isolate hPBMCs from buffy coats using Ficoll-Paque density gradient centrifugation.
-
Treatment:
-
Seed
cells/well in 96-well plates. -
Treat with inhibitor (serial dilution) for 1 hour.
-
-
Stimulation:
-
Stimulate with LPS (Lipopolysaccharide) at 1-10 ng/mL for 4-24 hours.
-
-
Readout:
-
Harvest supernatant.
-
Quantify TNF-
using ELISA or HTRF.
-
-
Data Analysis:
-
Calculate
for TNF- suppression. -
Success Criterion: The shift between Enzymatic
and Cellular should be within 1-2 log units (e.g., Enzyme: 0.5 nM Cell: 20 nM).
-
Visualizing the Validation Logic
The following diagram illustrates the signaling pathway targeted by the inhibitor and the sequential validation workflow required to confirm its "Drug-Like" properties.
Caption: Figure 1: Mechanistic pathway of PDE4 inhibition and the critical path assay cascade for validating this compound derivatives.
References
-
Armani, E. et al. (2014).[1] "Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases." Journal of Medicinal Chemistry.
-
Moretto, N. et al. (2015).[2][3] "CHF6001 I: a novel highly potent and selective phosphodiesterase 4 inhibitor with robust anti-inflammatory activity."[3] Journal of Pharmacology and Experimental Therapeutics.
-
Torphy, T. J. (1998). "Phosphodiesterase Isozymes: Molecular Targets for Novel Anti-asthma Agents." American Journal of Respiratory and Critical Care Medicine.
Sources
Safety Operating Guide
Proper Disposal Procedures: 4-Ethoxy-2-(trifluoromethyl)benzoic Acid
Executive Summary & Immediate Safety Profile
4-Ethoxy-2-(trifluoromethyl)benzoic acid presents a dual-hazard profile: it is a corrosive organic acid and a robust fluorinated compound. Improper disposal risks not only immediate chemical burns but also long-term environmental persistence due to the stability of the trifluoromethyl (
The Golden Rule of Disposal for this Compound:
The Halogen Trumps the Acid. While this compound is acidic, it must be classified and disposed of as Halogenated Organic Waste . Do not place it in standard non-halogenated organic acid streams, as standard incineration protocols may not be sufficient to crack the C-F bonds safely without generating hydrofluoric acid (HF) emissions.
Quick Reference: Hazard Identification
| Parameter | Classification | Signal Word | Hazard Statements |
| GHS Class | Skin Irrit. 2, Eye Irrit.[1][2] 2A, STOT SE 3 | WARNING | H315, H319, H335 |
| Chemical Nature | Fluorinated Aromatic Acid | CORROSIVE | Causes skin/eye irritation; respiratory irritant.[1] |
| Waste Code | Non-specific (RCRA) | N/A | Treat as D002 (if pH <2) & Halogenated |
Technical Justification: The Science of Disposal
To ensure compliance and safety, one must understand the molecular behavior of the waste.
2.1 The Trifluoromethyl Stability Issue
The trifluoromethyl group (
-
Standard Incineration: Often fails to fully mineralize
groups, potentially releasing trifluoroacetic acid (TFA) into the environment or generating corrosive HF gas in the stack. -
Required Disposal: High-temperature incineration (
C) with specific alkaline scrubbing systems is required to capture the fluorine as Calcium Fluoride ( ). This is why segregation into "Halogenated Waste" is non-negotiable.
2.2 Acidity and Compatibility
The electron-withdrawing nature of the
-
Compatibility Warning: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases (unless part of a controlled neutralization protocol). The generation of heat during neutralization can volatilize the compound, leading to respiratory exposure.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired reagent, spill cleanup materials, contaminated gloves/paper.
-
Segregation: Isolate from non-halogenated trash.
-
Primary Containment: Place the solid material into a clear, chemically resistant bag (polyethylene) or a wide-mouth HDPE jar.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "this compound"[3]
-
Hazard Checkbox: [x] Toxic [x] Irritant [x] Halogenated
-
-
Secondary Containment: Place the sealed primary container into the laboratory's designated Solid Halogenated Waste drum.
Protocol B: Liquid Waste (Mother Liquors & Solutions)
Applicability: Reaction mixtures, HPLC effluent, washing solvents.
-
Solvent Assessment: Determine the primary solvent.
-
If Organic (DCM, Ethyl Acetate, Methanol): Proceed to Step 2.
-
If Aqueous: Proceed to Step 3.
-
-
Organic Solutions:
-
Pour directly into the Halogenated Organic Solvent Waste carboy.
-
Do not put in "Non-Halogenated" waste even if the solvent itself (e.g., Methanol) is non-halogenated. The solute renders the entire mixture halogenated.
-
-
Aqueous Solutions (pH Adjustment):
-
Caution: Aqueous solutions of this acid can be corrosive (pH < 2).
-
Step 3a: Check pH using a strip.
-
Step 3b: If pH < 4, slowly add saturated Sodium Bicarbonate (
) solution to adjust pH to 6–8. Wait for gas evolution ( ) to cease. -
Step 3c: Transfer the neutralized solution to the Aqueous Halogenated Waste container.
-
Note: Never pour down the sink. The fluorinated content prohibits municipal water discharge.[4]
-
Visual Decision Workflow
The following diagram illustrates the logical decision-making process for disposing of this specific compound.
Figure 1: Decision tree for the segregation and disposal of fluorinated benzoic acid derivatives.
Emergency Spill Management
In the event of a spill, rapid containment prevents laboratory contamination.
-
PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is aerosolized, use an N95 or P100 respirator.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust generation, then scoop into a disposal bag.
-
Liquids: Surround with an inert absorbent (Vermiculite or chemically treated pads). Do not use sawdust (combustible reaction risk with concentrated acids).
-
-
Decontamination: Wipe the surface with a dilute Sodium Bicarbonate solution to neutralize residual acidity, followed by a water rinse. Dispose of all cleanup materials as Solid Halogenated Waste .
References & Regulatory Grounding[6]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11533479, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. (Specific reference to Halogenated Waste handling). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 8: Management of Waste." National Academies Press. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
